Bemesetron
Description
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJNPLVXBISNSX-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042632 | |
| Record name | Bemesetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40796-97-2 | |
| Record name | Bemesetron [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040796972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemesetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | endo-3,5-Dichlorobenzoic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEMESETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O98T3677PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bemesetron on 5-HT3 Receptors
Introduction
Bemesetron, also known by its developmental code MDL 72222, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] While not in widespread clinical use, it serves as a critical research tool for elucidating the physiological and pathological roles of the 5-HT3 receptor, particularly in the context of emesis and the actions of drugs of abuse.[2] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action for researchers, scientists, and professionals in drug development.
The 5-HT3 receptor is unique among serotonin (B10506) receptors. Structurally, it is a member of the Cys-loop superfamily of ligand-gated ion channels, in contrast to all other 5-HT receptor subtypes, which are G-protein-coupled receptors.[3][4] These receptors are pentameric structures that form a central ion-conducting pore.[3] Located on neurons in both the central and peripheral nervous systems, 5-HT3 receptors play a key role in mediating rapid, excitatory neurotransmission.[3][5] Their activation is centrally involved in the emetic reflex, making them a prime target for antiemetic drugs.[6][7][8]
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is competitive antagonism at the 5-HT3 receptor.
-
Receptor Binding : Serotonin (5-HT), the endogenous agonist, binds to specific sites on the extracellular domain of the 5-HT3 receptor. This binding event triggers a conformational change in the receptor, opening the transmembrane ion pore.[3]
-
Ion Influx and Depolarization : The open channel is permeable to cations, primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺.[3][5] The resulting influx of positive ions leads to rapid depolarization of the neuronal membrane, generating an excitatory postsynaptic potential.
-
This compound's Inhibitory Role : this compound possesses a high affinity for the same binding site as serotonin. However, upon binding, it does not induce the necessary conformational change to open the ion channel.[9] By occupying the binding site, it physically prevents serotonin from binding and activating the receptor, thereby inhibiting neuronal depolarization. This blockade of serotonin's effects is the hallmark of its antagonist action.
The antiemetic effect of this compound is a direct consequence of this antagonism at two critical locations:
-
Peripheral Nervous System : On vagal afferent nerve terminals in the gastrointestinal tract. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these nerves to initiate the vomiting reflex.[6][7]
-
Central Nervous System : In the chemoreceptor trigger zone (CTZ) or area postrema of the brainstem, which is directly involved in detecting emetic substances in the blood.[4][6]
By blocking 5-HT3 receptors in both locations, this compound effectively interrupts the signaling cascade that leads to nausea and vomiting.
Visualizing the 5-HT3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by 5-HT3 receptor activation and the point of inhibition by this compound.
Caption: 5-HT3 receptor signaling pathway and this compound's point of inhibition.
Quantitative Analysis of this compound-Receptor Interaction
The potency of this compound as a 5-HT3 receptor antagonist has been quantified through various in vitro assays. The most commonly cited value is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the receptor's response to an agonist.
| Parameter | Value | Cell/Tissue System | Reference |
| IC50 | 0.33 nM | Not specified | [1][10] |
This sub-nanomolar IC50 value demonstrates that this compound is a highly potent antagonist, binding with high affinity to the 5-HT3 receptor.
Experimental Protocols
The characterization of this compound's interaction with the 5-HT3 receptor relies on established pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) and IC50 of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To quantify the affinity of this compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells known to express 5-HT3 receptors (e.g., cultured HEK293 cells stably expressing the receptor, or rat cortical tissue) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in each well:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of a selective 5-HT3 receptor radioligand (e.g., [³H]granisetron or [³H]GR65630) near its Kd value.
-
Varying concentrations of unlabeled this compound (the competitor), typically spanning several orders of magnitude (e.g., 1 pM to 10 µM).
-
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radioactive 5-HT3 antagonist (e.g., 10 µM ondansetron) to saturate all specific binding sites.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Electrophysiology
This functional assay directly measures the effect of this compound on the ion channel activity of the 5-HT3 receptor.
Objective: To confirm the antagonist activity of this compound and quantify its potency in blocking serotonin-induced currents.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or ND7/23 cells) or primary neurons (e.g., from the nodose ganglion).
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Use the whole-cell patch-clamp technique to record currents from single cells.
-
Clamp the membrane potential at a negative holding potential (e.g., -60 mV) to maximize the inward current carried by cations.
-
External Solution (extracellular): Contains physiological concentrations of ions, e.g., (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.
-
Internal Solution (pipette): Contains, e.g., (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH adjusted to 7.2. (CsCl is used to block potassium channels).
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording from a target cell.
-
Apply a fixed, sub-maximal concentration of serotonin (e.g., 10 µM) to the cell using a rapid perfusion system to elicit a control inward current (I_control).
-
Wash out the serotonin and allow the receptor to recover fully.
-
Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.
-
While still in the presence of this compound, co-apply the same concentration of serotonin and record the resulting current (I_this compound).
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each condition.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (I_this compound / I_control)) * 100.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 for the functional block.
-
Logical Relationship: Competitive Antagonism
The interaction between serotonin, this compound, and the 5-HT3 receptor can be visualized as a competition for a single binding site, where only the binding of the agonist leads to a functional response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
Bemesetron (MDL-72222): A Technical Guide to its Chemical Structure, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron, also known as MDL-72222, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] While it has demonstrated antiemetic effects comparable to clinically used drugs, its primary application has been in scientific research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes, including the mechanisms of drugs of abuse. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its pharmacological profile.
Chemical Structure and Properties
This compound is a tropane (B1204802) derivative, specifically an ester of tropine (B42219) and 3,5-dichlorobenzoic acid.[3] Its rigid bicyclic structure is a key feature for its high-affinity binding to the 5-HT3 receptor.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate | [4] |
| Synonyms | MDL-72222, 3-Tropanyl-3,5-dichlorobenzoate | [4][5] |
| CAS Number | 40796-97-2 | [4][5] |
| Molecular Formula | C₁₅H₁₇Cl₂NO₂ | [4] |
| Molecular Weight | 314.21 g/mol | [4] |
| Melting Point | 95°C | [3] |
| Solubility | Soluble to 100 mM in DMSO. Insoluble in water. Sparingly soluble in chloroform (B151607) and ethanol. | [3] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Citation(s) |
| Crystal System | Triclinic | [4] |
| Space Group | P -1 | [4] |
| a | 8.480 Å | [4] |
| b | 9.840 Å | [4] |
| c | 10.158 Å | [4] |
| α | 90.04° | [4] |
| β | 111.77° | [4] |
| γ | 105.07° | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of tropine with 3,5-dichlorobenzoyl chloride.[3] Tropine itself can be sourced from the hydrolysis of naturally occurring alkaloids like atropine (B194438) or synthesized via the reduction of tropinone.[6]
Experimental Protocol: Synthesis of this compound
This protocol is based on the manufacturing process described in the literature.[3]
1. Preparation of Tropine Hydrochloride:
-
Tropine (34.24 g) is dissolved in anhydrous diethyl ether.
-
Ethereal hydrogen chloride is added to the solution to precipitate tropine hydrochloride.
-
The solvent is evaporated to isolate the precipitated hydrochloride salt.
2. Esterification Reaction:
-
3,5-Dichlorobenzoyl chloride (51.7 g) is added to the tropine hydrochloride.
-
The mixture is stirred and heated to 140°C for 15 minutes. During this time, the mixture liquefies, evolves hydrogen chloride gas, and then re-solidifies.
-
Heating is continued for an additional 15 minutes to ensure the reaction goes to completion.
3. Work-up and Purification:
-
The cooled solid reaction mass is dissolved in water.
-
An excess of an aqueous solution of potassium carbonate is added to neutralize the mixture and liberate the free base.
-
The basic aqueous solution is extracted with ethyl acetate (B1210297).
-
The combined ethyl acetate extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporation of the dried ethyl acetate solution yields the crude solid product.
4. Recrystallization:
-
The crude solid is recrystallized from aqueous methanol (B129727) to yield pure this compound (3,5-dichlorobenzoic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester, endo).
-
The final product has a reported melting point of 95°C and a yield of 51.8 g.[3]
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound (MDL-72222).
Pharmacological Data
This compound is characterized by its high affinity and selectivity for the 5-HT3 receptor.[2][7] This profile makes it a valuable tool for distinguishing 5-HT3-mediated effects from those involving other serotonin receptor subtypes.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Species/Assay | Citation(s) |
| IC₅₀ | 0.33 nM | 5-HT3 Receptor Binding | [2][8] |
| pA₂ | 9.27 | Rabbit Isolated Heart (Functional Antagonism) | [7] |
| Selectivity | Highly selective. Concentrations >1000-fold higher are needed to inhibit nicotine (B1678760) receptor agonist (DMPP) responses compared to 5-HT responses. Weak, non-selective antagonist at 5-HT M-receptors. Does not block 5-HT D-receptors, muscarinic, nicotinic, or histamine (B1213489) H1-receptors except at high concentrations. | Rabbit Heart, Guinea-Pig Ileum | [7] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Comparative Pharmacokinetics of 5-HT3 Antagonists
Table 4: Example Pharmacokinetic Parameters of Other 5-HT3 Antagonists in Animal Models
| Parameter | Ondansetron (B39145) (0.5 mg/kg IV, Dog) | Granisetron (B54018) (3 or 6 mg/kg IV, Rat) | Citation(s) |
| T½ (Half-life) | 1.21 ± 0.51 h | 50.7 ± 4.3 min (3 mg/kg, blood)74.3 ± 12.5 min (3 mg/kg, brain) | [9][10] |
| Cmax (Peak Concentration) | 11.5 ± 10.0 ng/mL (single 8mg oral dose) | N/A (IV administration) | [11] |
| Tmax (Time to Peak) | 1.1 ± 0.8 h (single 8mg oral dose) | 24 min (in brain ECF) | [9][11] |
| AUC (Area Under Curve) | 15.9 ± 14.7 ng·h/mL (single 8mg oral dose) | N/A | [11] |
This table is for comparative purposes only and parameters can vary significantly based on dose, route of administration, and species.
Mechanism of Action and Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Located on neurons in both the central and peripheral nervous systems, its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), causing neuronal depolarization.
This compound acts as a competitive antagonist at the serotonin binding site on the 5-HT3 receptor. By occupying this site, it prevents serotonin from binding and opening the ion channel. This blockade of depolarization inhibits the transmission of serotonergic signals, which is the basis for its antiemetic and other neurological effects.
5-HT3 Receptor Signaling and Antagonism by this compound
Caption: Mechanism of this compound at the 5-HT3 receptor.
Key Experimental Methodologies
Radioligand Binding Assay for Receptor Affinity
The determination of this compound's affinity (IC₅₀) for the 5-HT3 receptor is typically performed using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissue (e.g., rat brain cortex) or cells expressing the 5-HT3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-suspended in a binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of ~250 µL.
-
To each well, the following are added:
- A fixed amount of the membrane preparation (e.g., 50-120 µg protein).
- A fixed concentration of a specific 5-HT3 receptor radioligand (e.g., [³H]-Granisetron) near its Kd value.
- Varying concentrations of the unlabeled competitor drug (this compound).
-
Total Binding wells contain only membranes and radioligand.
-
Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known 5-HT3 antagonist to saturate the receptors.
3. Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Conclusion
This compound (MDL-72222) remains a cornerstone research tool for elucidating the function of the 5-HT3 receptor. Its well-defined chemical structure, straightforward synthesis, and, most importantly, its potent and highly selective antagonist profile allow for precise pharmacological investigation. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in neuroscience and drug development engaged in the study of serotonergic systems.
References
- 1. downloads.lww.com [downloads.lww.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-TROPANYL-3,5-DICHLOROBENZOATE | 40796-97-2 [chemicalbook.com]
- 4. This compound (USAN/INN) | C15H17Cl2NO2 | CID 671690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropine - Wikipedia [en.wikipedia.org]
- 7. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Pharmacokinetics of granisetron in rat blood and brain by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Bemesetron: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron (MDL-72222) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor. While its antiemetic properties have been demonstrated to be comparable to other drugs in its class, its primary application has been within the realm of scientific research, serving as a critical tool to elucidate the role of the 5-HT3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details generalized experimental protocols for its study, and visualizes key pathways and workflows.
Pharmacodynamics
This compound exerts its pharmacological effects by competitively blocking the action of serotonin at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid depolarization of neurons in both the central and peripheral nervous systems. By antagonizing these receptors, this compound effectively inhibits the signaling pathways associated with nausea and vomiting.
Receptor Binding and Potency
This compound exhibits a high affinity for the 5-HT3 receptor. In vitro studies have demonstrated its potent antagonistic activity, with a threshold for antagonism observed at approximately 0.1 nM.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.33 nM | Not Specified | [1] |
Dose-Response Relationship
Clinical studies in patients receiving highly emetogenic chemotherapy have demonstrated a clear dose-dependent antiemetic effect of this compound.
| Dose | Efficacy | Patient Population |
| 5 mg | Limited antiemetic effect | Chemotherapy Patients |
| 10 mg | Limited antiemetic effect | Chemotherapy Patients |
| 20 mg | Significant reduction in vomiting episodes | Chemotherapy Patients |
| 40 mg | Sustained antiemetic effect | Chemotherapy Patients |
| 60 mg | Sustained antiemetic effect | Chemotherapy Patients |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, bioavailability, clearance, and volume of distribution, are not extensively available in publicly accessible literature. This is likely due to its primary use as a research tool rather than a clinically marketed therapeutic. However, the general pharmacokinetic properties of 5-HT3 receptor antagonists as a class can provide some insight.
General Pharmacokinetic Profile of 5-HT3 Antagonists (for reference)
| Parameter | General Characteristics |
| Absorption | Generally well-absorbed after oral administration. |
| Distribution | Widely distributed throughout the body. |
| Metabolism | Primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. |
| Excretion | Excreted in the urine and feces as metabolites and unchanged drug. |
Note: The table above represents the general characteristics of the 5-HT3 antagonist class and the data is not specific to this compound.
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that results in neuronal excitation. This compound, as an antagonist, blocks this pathway at its initial step.
Experimental Protocols
In Vitro 5-HT3 Receptor Binding Assay (Generalized Protocol)
This assay is designed to determine the affinity of a test compound for the 5-HT3 receptor.
In Vivo Antiemetic Efficacy Study (Generalized Protocol)
This type of study evaluates the ability of a test compound to prevent emesis in an animal model.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT3 receptor. Its high potency and selectivity make it ideal for in vitro and in vivo studies. While comprehensive human pharmacokinetic data is limited, its pharmacodynamic profile as a potent 5-HT3 antagonist is well-established. The generalized experimental protocols provided here offer a framework for the continued investigation of this and similar compounds. Further research to fully characterize the pharmacokinetic profile of this compound would be beneficial for a more complete understanding of its disposition in biological systems.
References
In-Vitro Binding Affinity of Bemesetron to Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron, also known as MDL 72222, is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] This technical guide provides a comprehensive overview of the in-vitro binding affinity of this compound for serotonin receptors, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented is intended to support research, drug development, and pharmacological studies involving this compound.
Quantitative Binding Affinity Data
The in-vitro binding affinity of this compound for the human 5-HT3A receptor has been characterized through various radioligand binding assays. The following table summarizes the key quantitative data available in the scientific literature.
| Receptor Subtype | Ligand | Parameter | Value | Species | Source |
| 5-HT3A | This compound | IC50 | 0.33 nM | - | [2] |
| 5-HT3A | This compound | Ki | 3.9 nM | - | |
| 5-HT3 | This compound | pA2 | 9.27 | Rabbit | [3] |
Experimental Protocols
The following section details a representative experimental protocol for determining the in-vitro binding affinity of this compound to the 5-HT3 receptor using a radioligand binding assay. This protocol is a composite based on standard methodologies described in the literature for 5-HT3 receptor antagonists.
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor radiolabeled antagonist.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT3A receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, the corresponding dilution of this compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the contents of each well through the glass fiber filters using a filtration apparatus.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
References
Bemesetron: A Potent 5-HT3 Receptor Antagonist as a Research Tool for Central Nervous System Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron, also known as MDL 72222, is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. While not developed for clinical use, its specific pharmacological profile has established it as a valuable research tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in preclinical models of CNS disorders.
Core Properties of this compound
This compound is a tropane (B1204802) derivative that acts as a competitive antagonist at the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor modulates neurotransmission in key brain regions implicated in emesis, anxiety, and addiction.
Quantitative Pharmacological Data
The affinity and potency of this compound at the 5-HT3 receptor have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound, providing a comparative overview for researchers.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 0.33 nM | - | [1][2] |
| IC50 | 10.0 nM | 5-HT3a Receptor | [3] |
| IC50 | 6.9 x 10⁻⁹ M | Displacement of [3H]BRL 43694 from human recombinant 5-HT3 receptor in CHO cells | [1] |
| Ki | 3.9 nM | 5-HT3a Receptor | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the action of serotonin (B10506) (5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels permeable to cations (Na+, K+, and Ca2+). When activated by serotonin, they cause rapid depolarization of the neuron. By competitively binding to these receptors, this compound prevents this depolarization, thereby inhibiting the downstream signaling cascade.
Figure 1: this compound's antagonistic action on the 5-HT3 receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols relevant to the study of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the 5-HT3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]Granisetron or other suitable 5-HT3 receptor ligand)
-
This compound (MDL 72222)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess of a non-labeled 5-HT3 antagonist).
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay to determine this compound's affinity.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of this compound.
Objective: To measure the effect of this compound on dopamine (B1211576) release in the nucleus accumbens.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of dopamine levels.
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in dopamine concentration.
-
Analyze the dopamine content in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline dopamine levels.
Figure 3: Experimental workflow for in vivo microdialysis to study this compound's effect on dopamine.
Application in Preclinical Models of CNS Disorders
While specific data on this compound in many standard behavioral models are limited in the public domain, its known mechanism of action suggests its utility in a range of preclinical paradigms for CNS disorders.
Anxiety Models
Animal models of anxiety, such as the elevated plus maze and light-dark box test, are used to assess the anxiolytic or anxiogenic potential of compounds. The involvement of the 5-HT3 receptor in anxiety suggests that this compound could be a useful tool in these models.
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Light-Dark Box Test: This model utilizes the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive. Anxiolytic drugs increase the time spent in the light compartment.
Addiction Models
The 5-HT3 receptor is implicated in the reinforcing effects of drugs of abuse. Therefore, this compound is a relevant tool for addiction research.
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment. A preference for the drug-paired environment indicates a rewarding effect.
-
Drug Self-Administration: This model allows animals to learn to perform a response (e.g., lever press) to receive an infusion of a drug, providing a measure of the drug's reinforcing properties.
Pharmacokinetics and Brain Penetration
A critical aspect for any CNS research tool is its ability to cross the blood-brain barrier (BBB) and reach its target in the brain. While specific pharmacokinetic data for this compound, such as its brain-to-plasma ratio, are not widely published, its chemical structure as a tropane derivative suggests it is likely to have good CNS penetration. Further studies are needed to fully characterize its pharmacokinetic profile.
Conclusion
This compound (MDL 72222) is a potent and selective 5-HT3 receptor antagonist that serves as a valuable tool for CNS research. Its well-defined mechanism of action and high affinity for its target make it ideal for elucidating the role of the 5-HT3 receptor in various neurological and psychiatric disorders. The experimental protocols and preclinical models described in this guide provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of CNS function and the development of novel therapeutics. Further research into its in vivo efficacy in a broader range of behavioral models and a detailed characterization of its pharmacokinetic properties will further enhance its utility as a research tool.
References
- 1. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antiemetic Effects of Bemesetron: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron (MDL-72222) is a potent and selective 5-HT3 receptor antagonist. Initial research into its pharmacological profile has demonstrated significant antiemetic properties, positioning it as a compound of interest in the study of nausea and vomiting, particularly that induced by chemotherapy. Although not developed for clinical use, its primary application remains in scientific research to elucidate the role of the 5-HT3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the foundational preclinical and clinical studies that characterized the antiemetic effects of this compound.
Mechanism of Action: 5-HT3 Receptor Antagonism
Chemotherapeutic agents can induce the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that results in nausea and vomiting. This compound exerts its antiemetic effect by competitively blocking these 5-HT3 receptors, thereby preventing the initiation of this emetic reflex.
Figure 1: Mechanism of Action of this compound in Chemotherapy-Induced Emesis.
Preclinical Studies: The Ferret Model of Cisplatin-Induced Emesis
The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its robust and reliable vomiting reflex. Initial preclinical evaluations of this compound's antiemetic potential were conducted using this model, with cisplatin (B142131) being the emetogenic challenge.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
A standardized protocol for inducing emesis in ferrets with cisplatin is outlined below. While specific studies with a this compound dose-response curve were not available for this review, this general methodology was followed in studies evaluating 5-HT3 antagonists.
-
Animal Model: Male ferrets weighing approximately 1-1.5 kg are used. Animals are housed individually and allowed to acclimate to the laboratory conditions.
-
Emetogen Administration: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to reliably induce emesis (e.g., 10 mg/kg).
-
Drug Administration: this compound or a vehicle control is administered prior to the cisplatin challenge. The route of administration (e.g., intravenous, oral) and the pretreatment time are key variables.
-
Observation Period: Following cisplatin administration, the animals are observed for a defined period (typically 3-4 hours for acute emesis studies).
-
Data Collection: The primary endpoints are the number of retches and the number of vomits. A complete response is defined as no retching or vomiting during the observation period.
Figure 2: Generalized workflow for evaluating antiemetic efficacy in ferrets.
Clinical Studies: Comparison with High-Dose Metoclopramide (B1676508)
A key clinical investigation into the antiemetic efficacy of this compound was a randomized, double-blind, crossover study comparing it with a high-dose metoclopramide regimen in patients receiving cisplatin-based chemotherapy.
Quantitative Data Summary
| Endpoint | This compound (MDL 72,222) | High-Dose Metoclopramide |
| Complete or Major Response | 75% | 42% |
| (0-2 emetic episodes) | ||
| Patient Preference | 55% | 26% |
Table 1: Efficacy and Patient Preference of this compound vs. High-Dose Metoclopramide.
Experimental Protocol: Randomized Clinical Trial
The following protocol is based on the available information from the published study by Homesley et al. (1993).
-
Study Design: A randomized, double-blind, crossover trial.
-
Patient Population: Patients scheduled to receive cisplatin-based chemotherapy at a dose of 80 to 100 mg per square meter of body-surface area.
-
Treatment Arms:
-
This compound (MDL 72,222): Intravenous administration. The exact dosage regimen from the full text was not accessible for this review.
-
High-Dose Metoclopramide: Intravenous administration. The exact dosage regimen from the full text was not accessible for this review.
-
-
Crossover: Patients received one antiemetic regimen during their first cycle of chemotherapy and the other regimen during their second cycle, with the order of administration being randomized.
-
Efficacy Assessment: The primary endpoint was the number of emetic episodes in the 24 hours following chemotherapy. Nausea was also assessed using visual-analogue and graded scales. Patient preference for the antiemetic regimen was recorded.
-
Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.
In Vitro Studies: 5-HT3 Receptor Binding Affinity
The affinity of this compound for the 5-HT3 receptor has been quantified through radioligand binding assays. These assays are crucial for determining the potency of a compound at its target receptor.
Quantitative Data Summary
| Compound | IC50 (nM) |
| This compound (MDL-72222) | 0.33 |
Table 2: 5-HT3 Receptor Binding Affinity of this compound.
Experimental Protocol: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the IC50 of a test compound like this compound for the 5-HT3 receptor.
-
Receptor Preparation: Membranes from cells expressing the 5-HT3 receptor or from tissues rich in these receptors (e.g., rat spinal cord synaptosomes) are prepared.
-
Radioligand: A radiolabeled ligand that binds to the 5-HT3 receptor with high affinity (e.g., [3H]serotonin) is used.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50) is determined by non-linear regression analysis of the competition curve.
Figure 3: Key steps in determining the receptor binding affinity of this compound.
Conclusion
The initial studies on this compound firmly established its identity as a potent and selective 5-HT3 receptor antagonist with significant antiemetic properties. Preclinical data from the ferret model of cisplatin-induced emesis demonstrated its ability to inhibit vomiting, a finding that was subsequently supported by clinical evidence. In a randomized clinical trial, this compound was shown to be more effective than high-dose metoclopramide in controlling cisplatin-induced emesis, with a favorable patient preference. Furthermore, in vitro binding assays confirmed its high affinity for the 5-HT3 receptor. While not pursued for clinical use, the foundational research on this compound has been invaluable for the scientific community, contributing to a deeper understanding of the role of 5-HT3 receptors in the complex process of emesis and providing a valuable tool for ongoing research.
The Genesis of a 5-HT3 Receptor Antagonist: A Technical History of MDL-72222 (Bemesetron)
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
MDL-72222, also known as Bemesetron, holds a significant place in the history of pharmacology as the first potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Its discovery was a pivotal moment that advanced our understanding of the role of 5-HT3 receptors in physiological processes, particularly emesis, and paved the way for a new class of antiemetic drugs. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MDL-72222, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
The journey of MDL-72222 began in the early 1980s, a time when the understanding of serotonin (B10506) (5-HT) receptor subtypes was rapidly evolving. The existence of a distinct neuronal 5-HT receptor, later classified as the 5-HT3 receptor, was proposed based on its unique pharmacological profile.
Pioneering Synthesis: The synthesis of MDL-72222 was first reported by J.R. Fozard and M.W. Gittos, associated with Merrell Dow Research Institute. Their work, detailed in European Patent EP0067770, described the creation of a series of tropine (B42219) esters, among which MDL-72222 emerged as a lead compound due to its exceptional potency and selectivity for the 5-HT3 receptor.
Chemical Identity: MDL-72222 is chemically designated as 3,5-Dichlorobenzoic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester. Its structure features a tropine core, a common motif in pharmacologically active compounds, esterified with 3,5-dichlorobenzoic acid.
Table 1: Physicochemical Properties of MDL-72222
| Property | Value |
| IUPAC Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate |
| Synonyms | This compound, MDL 72222 |
| Molecular Formula | C15H17Cl2NO2 |
| Molecular Weight | 314.21 g/mol |
| CAS Number | 40796-97-2 |
Mechanism of Action
MDL-72222 exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT3 receptor. These receptors are ligand-gated ion channels, and their activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.
Signaling Pathway: The binding of serotonin to the 5-HT3 receptor triggers the opening of the ion channel. The subsequent influx of calcium ions (Ca2+) acts as a second messenger, activating downstream signaling cascades. One such pathway involves the activation of Calmodulin-dependent kinase II (CaMKII), which in turn can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This signaling cascade is implicated in various cellular responses, including the emetic reflex. MDL-72222, by blocking the initial binding of serotonin, prevents the initiation of this entire signaling cascade.
Preclinical Pharmacology
The initial characterization of MDL-72222 revealed its remarkable potency and selectivity as a 5-HT3 receptor antagonist. These properties were evaluated through a series of in vitro and in vivo experiments.
In Vitro Studies
Receptor Binding Assays: Radioligand binding studies were crucial in quantifying the affinity of MDL-72222 for the 5-HT3 receptor. These assays typically involve incubating a preparation of cells or tissues expressing the receptor with a radiolabeled ligand and a range of concentrations of the unlabeled competitor drug (MDL-72222).
Experimental Protocol: 5-HT3 Receptor Binding Assay (General)
-
Preparation of Receptor Source: Homogenates of rat brain tissue or cultured cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells) are prepared.
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]-GR65630, is used.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of MDL-72222 in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of MDL-72222 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 2: In Vitro Activity of MDL-72222
| Assay System | Parameter | Value |
| N1E-115 Cells | Ki | 16.0 nM |
| Rat Brain Homogenate | Ki | 30.2 nM |
| Rabbit Isolated Heart | pA2 | 9.27 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Studies
Antiemetic Activity: The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. Cisplatin (B142131), a chemotherapeutic agent, is a potent emetogen in this species.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets (General)
-
Animal Model: Male ferrets are used.
-
Emetogen: Cisplatin is administered intraperitoneally (i.p.) at a dose of 9 mg/kg to induce emesis.
-
Drug Administration: MDL-72222 is administered, typically intraperitoneally, at various doses (e.g., 1 mg/kg) prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy of MDL-72222 is determined by the reduction in the number of emetic episodes compared to a vehicle-treated control group.
Studies demonstrated that MDL-72222 effectively prevents or reduces cisplatin-induced emesis in ferrets, providing strong preclinical evidence for its antiemetic potential.[1][2]
Conditioned Place Preference: The rewarding or aversive properties of drugs can be assessed using the conditioned place preference (CPP) paradigm. This has been used to investigate the role of 5-HT3 receptors in the effects of drugs of abuse.
Experimental Protocol: Conditioned Place Preference in Rats (General)
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning Phase: Rats are allowed to freely explore the apparatus to determine their initial preference for either chamber.
-
Conditioning Phase: Over several days, rats receive an injection of a drug of abuse (e.g., MDMA) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. In some experiments, MDL-72222 is administered prior to the drug of abuse.
-
Test Phase: Rats are placed back in the apparatus in a drug-free state and allowed to freely explore all chambers. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. The ability of MDL-72222 to block this preference is assessed.
Pharmacokinetics and Clinical Development
Detailed pharmacokinetic data for MDL-72222, including its absorption, distribution, metabolism, and excretion (ADME) profile, half-life, and bioavailability in various species, are not extensively reported in publicly available literature.
While MDL-72222 showed significant promise in preclinical studies and was investigated in early-phase clinical trials for chemotherapy-induced nausea and vomiting, it was ultimately not commercialized. The development of other 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, which became the first-generation "setrons," likely influenced the clinical development trajectory of MDL-72222. Despite this, its discovery remains a landmark achievement that validated the 5-HT3 receptor as a therapeutic target and catalyzed the development of a new and effective class of antiemetic drugs.
Conclusion
MDL-72222, or this compound, was a pioneering molecule in the field of serotonin pharmacology. Its discovery as the first potent and selective 5-HT3 receptor antagonist was a critical step in understanding the role of these receptors in emesis. The preclinical data unequivocally demonstrated its potent antiemetic properties. Although it did not reach the market, the scientific legacy of MDL-72222 is profound, as it laid the groundwork for the successful development of the "setron" class of drugs, which have revolutionized the management of nausea and vomiting in cancer patients and other clinical settings. The story of MDL-72222 serves as a testament to the importance of fundamental research in identifying novel therapeutic targets and developing innovative medicines.
References
Bemesetron's Role in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemesetron (also known as MDL 72222) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide provides an in-depth analysis of this compound's core mechanism of action and its subsequent role in the modulation of neurotransmitter release, with a primary focus on dopamine (B1211576) and a secondary look at serotonin (B10506). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in fast synaptic transmission in both the central and peripheral nervous systems. Its activation by serotonin leads to the rapid influx of cations, resulting in neuronal depolarization. This compound, by selectively blocking these receptors, can modulate the release of various neurotransmitters, thereby influencing a range of physiological and pathophysiological processes. This guide will explore the intricate details of this modulation.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters that define this compound's interaction with the 5-HT3 receptor and its effect on neurotransmitter levels.
Table 1: this compound (MDL 72222) Binding Affinity
| Parameter | Value | Receptor | Reference |
| IC50 | 0.33 nM | 5-HT3 | [1][2] |
| Ki | 3.9 nM | 5-HT3A | [3] |
Table 2: Effect of this compound (MDL 72222) on Dopamine Release
| Experimental Condition | Brain Region | Effect of this compound | Quantitative Change | Reference |
| Methamphetamine-induced hyperactivity | Striatum | Reversal of increased dopamine levels | Data on the exact percentage of reversal is not currently available. | [4] |
Table 3: Effect of this compound (MDL 72222) on Serotonin Release
| Experimental Condition | Brain Region | Effect of this compound | Quantitative Change | Reference |
| Methamphetamine-induced hyperactivity | Dorsal Raphe | No significant effect on serotonin levels | Not applicable | [4] |
Table 4: Pharmacokinetic Parameters of Related 5-HT3 Antagonists (for reference)
| Compound | Half-life (t½) | Bioavailability (Oral) | Primary Metabolism | Reference |
| Ondansetron (B39145) | ~3.8 hours | ~60% | Hepatic | [3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound like this compound to the 5-HT3 receptor.
-
Objective: To determine the IC50 and Ki values of this compound for the 5-HT3 receptor.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT3 receptors.
-
Radioligand (e.g., [3H]granisetron).
-
This compound (MDL 72222) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol describes a common technique to measure extracellular levels of dopamine and serotonin in specific brain regions of living animals.
-
Objective: To quantify the effect of this compound on dopamine and serotonin release in brain regions such as the nucleus accumbens or striatum.
-
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus for precise probe implantation.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound (MDL 72222) for administration.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for neurotransmitter analysis.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline levels.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at the 5-HT3 Receptor
This compound acts as a competitive antagonist at the 5-HT3 receptor. The binding of the natural ligand, serotonin, to this receptor opens a non-selective cation channel, leading to depolarization of the neuron. This compound, by binding to the receptor, prevents this channel opening, thus inhibiting the downstream effects of serotonin at this site.
Signaling Pathway of 5-HT3 Receptor Activation (Inhibited by this compound)
Activation of the 5-HT3 receptor initiates a cascade of intracellular events. The initial influx of cations, particularly Ca2+, acts as a second messenger, leading to the activation of various downstream signaling molecules. This compound, by preventing the initial channel opening, blocks this entire signaling cascade.
Experimental Workflow for Assessing this compound's Effect on Neurotransmitter Release
The following diagram illustrates the logical flow of an experiment designed to investigate the impact of this compound on neurotransmitter levels in the brain.
Conclusion
This compound is a highly potent and selective 5-HT3 receptor antagonist. Its primary mechanism of action involves the direct blockade of the ionotropic 5-HT3 receptor, thereby inhibiting serotonin-mediated neuronal depolarization. This action has significant downstream consequences on the release of other neurotransmitters, most notably dopamine. Preclinical evidence suggests that this compound can reverse a pathological increase in dopamine levels in the striatum. Its effect on basal serotonin levels appears to be minimal. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound and to quantify its modulatory effects on basal neurotransmitter release in various brain regions. This will provide a more comprehensive understanding of its therapeutic potential for disorders involving dysregulated neurotransmission.
References
- 1. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the stimulated release of dopamine with in vivo voltammetry. I: Characterization of the response observed in the caudate nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of stimulated dopamine release in the rat by in vivo voltammetry: the influence of stimulus duration on drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bemesetron in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron (MDL 72222) is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] While not used clinically, it is a valuable tool in preclinical research for investigating the role of the 5-HT3 receptor in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of this compound in common rodent behavioral models, including those for assessing anxiety, depression-like behavior, and learning and memory.
Mechanism of Action
This compound exerts its effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid, transient depolarization of the neuronal membrane. By antagonizing these receptors, this compound modulates neurotransmission in brain regions implicated in anxiety, depression, and cognition, such as the hippocampus and amygdala.[2][3] The antagonism of 5-HT3 receptors can lead to an increased availability of serotonin for other receptor subtypes (e.g., 5-HT1A, 5-HT2) and can influence the release of other neurotransmitters, including dopamine (B1211576) and GABA.[3][4]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound (MDL 72222) in rodent behavioral models.
Table 1: Effects of this compound (MDL 72222) on Anxiety-Like Behavior in the Elevated Plus Maze
| Species | Dose (mg/kg) | Administration Route | Key Findings |
| Rat | 0.1 | Subcutaneous | Inhibited hyperactivity induced by neurokinin receptor agonist injection in the ventral tegmental area.[5] |
Note: Data on the standalone effects of this compound in the elevated plus maze are limited in the reviewed literature. The above finding suggests an interaction with dopamine pathways, which can influence anxiety-like behaviors.
Table 2: Effects of this compound (MDL 72222) on Depression-Like Behavior in the Forced Swim Test and Tail Suspension Test
| Species | Behavioral Test | Dose (mg/kg) | Administration Route | Key Findings |
| Mice | Tail Suspension Test | 3 | Not specified | Produced anti-immobility effects when given alone.[6] |
| Mice | Tail Suspension Test | 1 | Not specified | Produced anti-immobility effects when administered with ketamine (12.5-25 mg/kg).[6] |
Note: The Tail Suspension Test is conceptually similar to the Forced Swim Test, and both are used to screen for antidepressant-like effects.
Table 3: Effects of this compound (MDL 72222) on Learning and Memory in the Morris Water Maze
| Species | Dose (mg/kg) | Administration Route | Key Findings |
| Rat/Mouse | Not specified | Not specified | Data on the standalone effects of this compound in the Morris water maze are limited in the reviewed literature. |
Note: Further research is needed to quantify the direct effects of this compound on spatial learning and memory in this paradigm.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Allow rodents to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 - 3.0 mg/kg, intraperitoneally or subcutaneously) or vehicle control 30 minutes prior to testing.
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Depression-Like Behavior
Objective: To assess depression-like behavior (behavioral despair) in rodents.
Apparatus: A transparent cylinder filled with water.
Procedure:
-
Acclimation: Handle animals for several days prior to the test.
-
Drug Administration: Administer this compound (e.g., 1.0 - 10.0 mg/kg, intraperitoneally) or vehicle control at specified time points before the test (e.g., 60, 30, and 15 minutes prior).
-
Pre-swim Session (Rats): On day 1, place the rat in the water cylinder for 15 minutes.
-
Test Session: 24 hours after the pre-swim (for rats) or on the single test day (for mice), place the animal in the water cylinder for a 5-6 minute session.
-
Recording: Video record the session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion or movements only necessary to keep the head above water.
-
Interpretation: A significant decrease in immobility time suggests an antidepressant-like effect.
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampus-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
Procedure:
-
Acclimation: Handle animals for several days before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle control daily, prior to the training sessions.
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool from one of four starting positions.
-
Allow the animal to search for the hidden platform for a set time (e.g., 60 or 90 seconds).
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform, gently guide it to the platform.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after last training day):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Record the time spent in the target quadrant (where the platform was located) and the number of platform location crosses.
-
-
Interpretation: A shorter escape latency and path length during acquisition indicate learning. A preference for the target quadrant in the probe trial indicates spatial memory.
Signaling Pathways and Experimental Workflows
Caption: this compound blocks 5-HT3 receptors, modulating downstream signaling pathways.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Experimental workflow for the Morris Water Maze test.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT3 receptor antagonism a potential therapeutic approach for the treatment of depression and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5-HT3 receptor antagonist MDL 72222 on behaviors induced by ketamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-HT3 Channel Function with Bemesetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron, also known as MDL 72222, is a potent and highly selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pharmacological roles of the 5-HT3 channel. This document provides detailed application notes and experimental protocols for utilizing this compound in electrophysiological studies to characterize 5-HT3 channel function.
The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, which are crucial for fast synaptic transmission in the nervous system.[3] These receptors are cation-selective channels, and their activation leads to the rapid influx of sodium, potassium, and calcium ions, resulting in neuronal depolarization.[1] 5-HT3 receptors are implicated in a variety of physiological processes, including emesis, anxiety, and pain perception.
This compound's primary application in research is to selectively block 5-HT3 receptors, allowing for the isolation and study of their function in various biological systems.[2] Its use in electrophysiology, particularly in patch-clamp experiments, enables the detailed characterization of the channel's biophysical and pharmacological properties.
Data Presentation
The following table summarizes the key quantitative data for this compound's interaction with the 5-HT3 receptor.
| Parameter | Value | Species/Cell Line | Comments | Reference(s) |
| IC50 | 0.33 nM | Not specified | Represents the concentration of this compound required to inhibit 50% of the 5-HT-induced response. | [4] |
| pA2 | 9.27 | Rabbit isolated heart | The negative logarithm of the molar concentration of antagonist that necessitates doubling the agonist concentration to produce the same response. | [2] |
| Binding Affinity (Ki) | ~0.19 nM (for a similar compound) | Not specified | While a specific Ki for this compound was not found in the provided results, a structurally similar high-affinity 5-HT3 antagonist, cilansetron, has a Ki of 0.19 nM, suggesting a comparable high affinity for this compound. | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for studying the effects of this compound using whole-cell patch-clamp electrophysiology.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 5-HT3 Signaling Using Bemesetron in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron (MDL 72222) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is unique among serotonin (B10506) receptors as it functions as a ligand-gated ion channel, mediating fast excitatory neurotransmission in the central and peripheral nervous systems.[2] Upon binding of serotonin, the receptor channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to neuronal depolarization. This influx of calcium acts as a second messenger, initiating downstream signaling cascades.[3] Dysregulation of 5-HT3 receptor signaling is implicated in various physiological processes, including nausea and vomiting, irritable bowel syndrome, and mood disorders. Consequently, 5-HT3 receptor antagonists like this compound are valuable tools for both therapeutic intervention and for elucidating the intricacies of 5-HT3 signaling pathways in a laboratory setting.
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its inhibitory effects on 5-HT3 receptor-mediated signaling. The provided methodologies are designed for researchers in pharmacology, neuroscience, and drug discovery.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro activity of this compound against the 5-HT3 receptor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.33 nM | Selective 5-HT3 receptor antagonism | [1] |
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| MTT Assay (Neuroprotection) | Primary cortical neuronal cells | 0.01, 0.1, 1 µM | Concentration-dependent reduction of H2O2-induced neurotoxicity | [1] |
| Intracellular Calcium Elevation | Primary cortical neuronal cells | 1 µM | Significant inhibition of H2O2-induced [Ca2+]c elevation | [1] |
| Caspase-3 Immunoreactivity | Primary cortical neuronal cells | 1 µM | Significant blockade of H2O2-induced increase in caspase-3 | [1] |
Signaling Pathway and Experimental Visualizations
To facilitate a clear understanding of the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: A diagram illustrating the 5-HT3 receptor signaling pathway and the inhibitory action of this compound.
Caption: A flowchart outlining the key steps in a cell-based calcium flux assay to assess this compound's activity.
Caption: A diagram showing the logical relationship of this compound's antagonism of the 5-HT3 receptor.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor subunit are recommended. These cells provide a robust and reproducible system for studying 5-HT3 receptor function.
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Hygromycin B, concentration to be determined based on the expression vector)
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Calcium Influx Assay Using a Fluorescent Plate Reader
This assay measures the increase in intracellular calcium concentration following the activation of 5-HT3 receptors. This compound's ability to inhibit this calcium influx is quantified to determine its IC50 value.
Materials:
-
HEK293 cells stably expressing 5-HT3A receptors
-
Cell culture medium
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Serotonin (5-HT) hydrochloride
-
This compound hydrochloride
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend the HEK293-5HT3A cells in culture medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving Fluo-8 AM and Pluronic F-127 in HBSS. The final concentration of Fluo-8 AM is typically 2-5 µM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS. A typical concentration range would be from 1 pM to 1 µM.
-
Prepare a 5-HT solution in HBSS. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal response), which should be determined in separate agonist dose-response experiments. A starting concentration of 10 µM 5-HT can be used.
-
Remove the dye loading solution from the wells.
-
Add 100 µL of the different this compound dilutions to the respective wells. For control wells (agonist only and no treatment), add HBSS.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add 25 µL of the 5-HT solution to each well.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response in the absence of this compound (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Cell Viability (MTT) Assay for Neuroprotection
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Primary cortical neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neuronal cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Plating:
-
Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for several days according to standard protocols for the specific cell type.
-
-
Compound Treatment:
-
Prepare solutions of this compound in culture medium at various concentrations (e.g., 0.01, 0.1, and 1 µM).
-
Pre-treat the cells with the this compound solutions for 1 hour.
-
-
Induction of Oxidative Stress:
-
Add H2O2 to the wells to a final concentration that induces significant but not complete cell death (this concentration needs to be optimized for the specific cell type, typically in the range of 50-200 µM).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at room temperature, protected from light, with gentle shaking.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with H2O2 alone to those pre-treated with this compound to determine the neuroprotective effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a human 5-hydroxytryptamine3 receptor type A (h5-HT3R-AS) subunit stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Bemesetron for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemesetron, also known as MDL 72222, is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor, a ligand-gated ion channel, is implicated in various physiological processes, including emesis, anxiety, and cognition.[3] Consequently, this compound and other 5-HT3 antagonists are of significant interest in drug development.[2] To elucidate the binding characteristics of this compound and to screen for novel 5-HT3 receptor ligands, radiolabeling of this compound is an invaluable tool for in vitro receptor binding assays.
These application notes provide a comprehensive overview of the techniques and protocols for radiolabeling this compound with common radioisotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) and its subsequent use in receptor binding studies. While specific radiolabeling data for this compound is not extensively available in the public domain, this document outlines plausible methodologies based on the successful radiolabeling of structurally similar 5-HT3 antagonists.
Choice of Radioisotope
The selection of the radioisotope is a critical step in the development of a radioligand. The two most common isotopes for receptor binding assays are tritium (³H) and carbon-14 (¹⁴C).
-
Tritium (³H): Offers high specific activity, which is advantageous for detecting low receptor densities. The low energy of its beta emission can be a safety advantage.
-
Carbon-14 (¹⁴C): Provides a metabolically stable label as the carbon backbone of the molecule is less likely to be cleaved during metabolic processes. This makes it ideal for in vivo and metabolism studies.
For in vitro receptor binding assays, where high affinity and specific activity are paramount, [³H]this compound would be the preferred radioligand.
Hypothetical Radiolabeling of this compound
[³H]this compound Synthesis (Hypothetical)
A potential strategy for the synthesis of [³H]this compound would involve the catalytic reduction of a suitable unsaturated precursor with tritium gas.
Precursor Synthesis: A precursor to this compound containing a double bond in the tropane (B1204802) ring system would need to be synthesized. This could potentially be achieved through modification of the tropine (B42219) starting material.
Tritiation Reaction:
-
The unsaturated precursor is dissolved in an appropriate solvent (e.g., ethyl acetate, methanol).
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The reaction vessel is connected to a tritium gas manifold.
-
The reaction mixture is stirred under an atmosphere of tritium gas until the reaction is complete.
-
The excess tritium gas is removed, and the catalyst is filtered off.
Purification: The crude [³H]this compound is purified using High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.
Quantitative Data for Radiolabeled 5-HT3 Antagonists
While specific binding data for radiolabeled this compound is scarce, the following table summarizes typical quantitative data obtained for other tritiated 5-HT3 receptor antagonists, which can serve as a benchmark for expected values for [³H]this compound.
| Radioligand | Receptor Source | Specific Activity (Ci/mmol) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]Granisetron | 5-HT3A Receptors | Not Specified | ~0.7 | Not Specified | [4] |
| [³H]VUF10166 | 5-HT3A Receptors | Not Specified | 0.18 | Not Specified | [4] |
| [³H]GR65630 | 5-HT3A Receptors | Not Specified | Not Specified | ~140% of control | [5] |
Experimental Protocols
Protocol 1: Saturation Binding Assay for [³H]this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound for the 5-HT3 receptor.
Materials:
-
[³H]this compound (of known specific activity)
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparation from cells or tissues expressing 5-HT3 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]this compound in assay buffer, typically ranging from 0.01 to 10 times the expected Kd.
-
To a series of microplate wells, add:
-
50 µL of assay buffer
-
50 µL of the appropriate [³H]this compound dilution (for total binding).
-
For non-specific binding, add 50 µL of unlabeled this compound at a high concentration (e.g., 10 µM) prior to adding 50 µL of the [³H]this compound dilution.
-
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [³H]this compound.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the 5-HT3 receptor by measuring their ability to displace the binding of [³H]this compound.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
To a series of microplate wells, add:
-
50 µL of assay buffer
-
50 µL of the appropriate test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Add 50 µL of [³H]this compound at a single concentration (typically at or below its Kd).
-
Add 50 µL of the membrane preparation to each well.
-
Incubate, filter, and count the radioactivity as described in the saturation binding protocol.
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Workflow for a [3H]this compound Binding Assay.
References
- 1. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Bemesetron Solutions
For Research Use Only. Not for human or veterinary use.
Introduction
Bemesetron, also known by its developmental code MDL 72222, is a potent and highly selective 5-HT3 receptor antagonist.[1] The 5-HT3 receptor is a ligand-gated ion channel involved in mediating neuronal depolarization.[2] In the context of emesis, chemotherapeutic agents can trigger the release of serotonin (B10506) from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brain, initiating the vomiting reflex.[3] this compound exerts its antiemetic effect by competitively blocking these 5-HT3 receptors, thereby inhibiting the emetogenic signal.[3] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use.
Chemical Properties and Storage
Proper handling and storage are critical for maintaining the integrity of this compound.
| Property | Value |
| Synonyms | MDL 72222, 1alphaH,3alphaH,5alphaH-tropan-3-yl-3,5-dichlorobenzoate[4] |
| CAS Number | 40796-97-2[4] |
| Molecular Formula | C₁₅H₁₇Cl₂NO₂ |
| Molecular Weight | 314.21 g/mol |
| Solubility | Aqueous: Poorly soluble. Organic: Soluble in DMSO. Exact solubility values are not widely reported; empirical determination is recommended. |
| Storage (Solid) | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light. |
| Stock Solution Storage | Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
Safety Precautions
-
Hazard : this compound is classified as toxic if swallowed (GHS Hazard H301).[4]
-
Handling : Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.
-
Work Area : Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which can be used for subsequent dilutions for both in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculation : To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Volume (mL) × 10 mM × 314.21 ( g/mol ) / 1000
-
Example for 1 mL: Mass = 1 mL × 10 mmol/L × 0.31421 g/mmol = 3.14 mg
-
-
Weighing : Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution : Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing : Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile dilution tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended) : To avoid precipitation, perform a serial dilution. First, dilute the 10 mM stock solution into your chosen aqueous medium to create an intermediate stock (e.g., 100 µM).
-
Final Dilution : Further dilute the intermediate stock to the desired final working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
DMSO Concentration Control : Crucially, ensure the final concentration of DMSO in the assay is below 0.5%, and ideally at or below 0.1%, to prevent solvent-induced cytotoxicity or off-target effects. [5]
-
Vehicle Control : Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Usage : Add the final working solutions to your cell cultures or assay plates. Mix gently by swirling.
Protocol 3: Preparation of Formulations for In Vivo Administration
The selection of a vehicle for in vivo studies depends on the route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) and the required dose. This compound's poor aqueous solubility necessitates a formulation strategy.
Method A: Co-Solvent Formulation (for i.p. or s.c. injection)
This method uses a co-solvent system to keep the compound in solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Saline (0.9% NaCl)
-
A solubilizing agent such as PEG-400 or Tween® 80
Procedure:
-
Formulation Preparation : Prepare a vehicle solution. A common example is 10% DMSO, 40% PEG-400, and 50% saline.
-
Dosing Calculation : Calculate the volume of stock solution needed for your target dose.
-
Example: To achieve a 1 mg/kg dose in a 25 g mouse (dosing volume 10 mL/kg):
-
Total dose = 1 mg/kg × 0.025 kg = 0.025 mg
-
Required volume = 10 mL/kg × 0.025 kg = 0.25 mL
-
Required concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
-
-
Solution Preparation : Add the required volume of this compound DMSO stock to the vehicle and vortex to mix thoroughly. Ensure the final solution is clear before administration.
-
Control : Always administer a vehicle-only control group in parallel.
Method B: Suspension Formulation (for p.o. or i.p. administration)
This method is suitable if a solution cannot be achieved and involves suspending the compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, with 1-2 drops of Tween® 80 per 10 mL.
-
Homogenizer or sonicator
Procedure:
-
Weighing : Weigh the required amount of this compound for your study group.
-
Suspension : Gradually add the this compound powder to the CMC/Tween® 80 vehicle while vortexing or homogenizing.
-
Homogenization : Sonicate or homogenize the mixture until a fine, uniform suspension is achieved.
-
Administration : Administer the suspension immediately after preparation, ensuring it is well-mixed before drawing each dose.
Data Summary
Reported In Vivo Dosages
The following dosages for this compound (MDL 72222) have been reported in rodent studies and can serve as a starting point for experimental design.
| Species | Dose Range | Route | Experimental Context | Reference |
| Rat | 7.5 - 1,920 µg/kg | s.c. | Cocaine self-administration | [6] |
| Rat | 0.3 - 3 mg/kg | N/A | Ketamine-induced behaviors | [7] |
| Mouse | 0.3 - 3 mg/kg | N/A | Ketamine-induced behaviors | [7] |
| Rat | 3.0 - 7.0 mg/kg | i.p. | Ethanol (B145695) consumption | [8] |
Visual Protocols and Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action in Emesis
Caption: this compound blocks the 5-HT3 receptor, inhibiting the emetic signal.
References
- 1. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MDL 72222, ketanserin, and methysergide pretreatments fail to alter breaking points on a progressive ratio schedule reinforced by intravenous cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT3 receptor antagonist MDL 72222 on behaviors induced by ketamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDL 72222, a selective 5-HT3 receptor antagonist, suppresses voluntary ethanol consumption in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bemesetron in Visceral Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold in response to stimuli within the gastrointestinal tract.[1][2] Bemesetron, a potent and selective 5-HT3 receptor antagonist, has emerged as a valuable pharmacological tool for studying the mechanisms of visceral pain and for the preclinical evaluation of novel analgesics. This document provides detailed application notes and protocols for utilizing this compound in established animal models of visceral hypersensitivity.
Serotonin (B10506) (5-HT), primarily released from enterochromaffin cells in the gut, plays a crucial role in modulating visceral sensation.[1][3] Upon release, 5-HT can activate 5-HT3 receptors on afferent nerve fibers, leading to the transmission of nociceptive signals to the central nervous system.[4][5] By blocking these receptors, this compound can effectively attenuate visceral pain signaling.
Mechanism of Action: 5-HT3 Receptor Antagonism in Visceral Pain
The signaling pathway underlying 5-HT-mediated visceral nociception involves the release of 5-HT from enterochromaffin cells in response to various stimuli, including mechanical stretch and inflammation. This released 5-HT binds to 5-HT3 receptors, which are ligand-gated ion channels, located on the peripheral terminals of primary afferent neurons.[4][6] Activation of these receptors leads to a rapid influx of cations, resulting in depolarization and the generation of action potentials that are transmitted to the spinal cord and subsequently to higher brain centers, where the sensation of pain is perceived. This compound, by competitively binding to and blocking the 5-HT3 receptor, prevents this cascade of events, thereby reducing visceral hypersensitivity.
Quantitative Data on this compound's Efficacy
Studies have demonstrated the efficacy of this compound in attenuating visceral hypersensitivity in rodent models. The following table summarizes key quantitative findings from a study comparing this compound with other 5-HT3 receptor antagonists.
| Treatment Group | Dose (µg/kg, s.c.) | Visceromotor Reflex Threshold (fold increase over saline control) |
| Saline Control | - | 1.0 |
| This compound | 10 | 3.6 - 4.2 |
| Granisetron | 10 | 3.6 - 4.2 |
| Zatosetron | 10 | 3.6 - 4.2 |
| Renzapride | 10 | 3.6 - 4.2 |
| Ondansetron | up to 10,000 | No significant effect |
Table 1: Comparative efficacy of this compound and other 5-HT3 antagonists in a 5-HTP-induced visceral hypersensitivity model in rats. Data adapted from a study demonstrating that this compound equi-potently increased the visceromotor reflex threshold compared to other effective antagonists.[7][8]
Experimental Protocols for Visceral Hypersensitivity Models
Several animal models have been developed to induce visceral hypersensitivity, each mimicking different aspects of the clinical condition. The following are detailed protocols for three commonly used models.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a chronic, Th1-mediated colonic inflammation that leads to sustained visceral hypersensitivity.[9][10]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Flexible feeding tube or catheter
-
Isoflurane or other suitable anesthetic
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat using isoflurane.
-
Gently insert the feeding tube intrarectally to a depth of 8 cm.
-
Slowly administer 0.5 mL of the TNBS solution.
-
Keep the rat in a head-down position for approximately 1 minute to ensure the TNBS solution is distributed within the colon.
-
Return the rat to its cage and monitor for recovery.
-
Visceral sensitivity testing can be performed at various time points after TNBS administration, typically starting from day 7 post-induction to assess chronic hypersensitivity.
Water Avoidance Stress (WAS) Model
This model induces psychological stress, leading to visceral hypersensitivity without overt inflammation, mimicking stress-induced symptoms in IBS.[11][12]
Materials:
-
Water tank (e.g., 45 cm x 30 cm x 25 cm)
-
Small platform (e.g., 8 cm x 8 cm)
-
Male C57BL/6 mice or Wistar rats
-
Room temperature water
Procedure:
-
Place the platform in the center of the water tank.
-
Fill the tank with water to a level approximately 1 cm below the top of the platform.
-
Place the animal on the platform for 1 hour daily for a period of 7-10 consecutive days.
-
Control animals should be placed on a similar platform in a dry tank.
-
Visceral sensitivity testing can be performed 24 hours after the final stress session.
References
- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnmjournal.org [jnmjournal.org]
- 4. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]
- 5. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences between 5‐HT3 receptor antagonists in modulation of visceral hypersensitivity | Semantic Scholar [semanticscholar.org]
- 9. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 10. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 11. Repeated water avoidance stress induces visceral hypersensitivity: Role of interleukin-1, interleukin-6, and peripheral corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Environmental enrichment reverses stress-induced changes in the brain-gut axis to ameliorate chronic visceral and somatic hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Method for assessing Bemesetron brain penetration in preclinical models
Application Note & Protocol: Assessing Bemesetron Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MDL-72222) is a potent antagonist of the 5-HT3 (serotonin) receptor.[1][2] While its primary clinical application has been investigated for antiemetic effects, its main use is in scientific research to study the role of the 5-HT3 receptor in various physiological and pathological processes, including the effects of drugs of abuse.[1] For any centrally acting therapeutic, and particularly for a compound like this compound that targets a receptor present in the central nervous system (CNS), a thorough understanding of its ability to cross the blood-brain barrier (BBB) is critical.
This document provides a detailed overview and protocols for assessing the brain penetration of this compound in preclinical animal models. The key objective is to quantify the extent and rate of its entry into the CNS, which is crucial for correlating pharmacokinetic (PK) profiles with pharmacodynamic (PD) effects. We will focus on two primary methods: in vivo microdialysis and brain tissue homogenate analysis, which allow for the determination of critical pharmacokinetic parameters.
Mechanism of Action: 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin (B10506) (5-HT), it allows for the rapid influx of cations (primarily Na⁺ and K⁺), leading to neuronal depolarization. These receptors are located on vagal nerve terminals in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[3] this compound acts as a competitive antagonist, binding to the 5-HT3 receptor without activating it, thereby blocking the actions of serotonin.[2] This blockade in both the peripheral and central nervous systems is the basis for its antiemetic effects.[3]
Key Pharmacokinetic Parameters for Brain Penetration
To quantify brain penetration, two key parameters are calculated. The choice of parameter depends on the experimental method used.
-
Brain-to-Plasma Concentration Ratio (Kp): This represents the ratio of the total drug concentration in the brain tissue to the total drug concentration in the plasma at a steady state. It is a measure of the extent of drug distribution into the brain.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the most critical parameter for assessing CNS drug efficacy, as it represents the ratio of the unbound (free) drug concentration in the brain interstitial fluid (ISF) to the unbound drug concentration in the plasma.[4][5] It is the unbound drug that is free to interact with the target receptor. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value less than 1 may indicate active efflux, and a value greater than 1 suggests active influx.[6] A Kp,uu of >0.3 is often considered indicative of good human brain exposure in preclinical models.[4][5]
Experimental Protocols
The following protocols describe two common in vivo methods for determining this compound's brain penetration in rodents (e.g., rats or mice). The choice of method depends on the specific research question and available resources.
Method 1: Brain Tissue Homogenate for Kp Determination
This method measures the total drug concentration in the brain and plasma after administration, allowing for the calculation of Kp.
Experimental Workflow:
Protocol:
-
Animal Dosing:
-
Select appropriate rodent species (e.g., Sprague-Dawley rats).
-
Administer a known dose of this compound via a relevant route (e.g., intravenous, intraperitoneal).
-
Include multiple time points post-dosing to assess the concentration-time profile.
-
-
Sample Collection:
-
At each designated time point, anesthetize the animal (e.g., with sodium pentobarbital, 100 mg/kg, IP).[7][8]
-
Collect a blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Perform transcardial perfusion with ice-cold saline (PBS) to remove blood from the brain vasculature.[7][8]
-
Carefully dissect the brain, rinse with cold saline, blot dry, and record the weight.
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Processing:
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a uniform mixture.
-
Drug Extraction: Use a validated method, such as protein precipitation or liquid-liquid extraction, to extract this compound from both plasma and brain homogenate samples.
-
-
Quantification:
-
Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentrations of this compound.
-
-
Data Analysis:
-
Calculate the Kp value for each time point using the formula:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the total concentration in the brain (ng/g) and Cplasma is the total concentration in plasma (ng/mL).
-
-
Method 2: In Vivo Microdialysis for Kp,uu Determination
Microdialysis is a more advanced technique that directly measures the unbound drug concentration in the brain's extracellular fluid (ECF), providing the data needed to calculate Kp,uu.[9][10][11]
Protocol:
-
Surgical Implantation of Probes:
-
Anesthetize the animal (e.g., with isoflurane).
-
Using a stereotaxic frame, surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Simultaneously, a catheter may be implanted into the jugular vein for blood sampling.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[10]
-
After a stabilization period, collect baseline dialysate samples.
-
Administer this compound to the conscious, freely moving animal.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Collect periodic blood samples from the jugular vein catheter to determine unbound plasma concentrations.
-
-
Probe Calibration (Recovery):
-
It is essential to determine the in vivo recovery of the probe, which is the efficiency of drug exchange across the dialysis membrane. This can be done using methods like retrodialysis.[12]
-
-
Sample Analysis:
-
Determine the unbound fraction of this compound in plasma (fu,plasma) using a standard method like equilibrium dialysis.
-
Quantify the concentration of this compound in the brain dialysate and plasma samples using a highly sensitive LC-MS/MS method.
-
-
Data Analysis:
-
Correct the measured dialysate concentration for the in vivo probe recovery to get the actual unbound brain concentration (Cu,brain).
-
Calculate the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by the unbound fraction (fu,plasma).
-
Calculate Kp,uu using the area under the curve (AUC) for the concentration-time profiles:
-
Kp,uu = AUCu,brain / AUCu,plasma
-
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Parameter | Route of Admin. | Dose (mg/kg) | Value | Method |
| Kp (Brain/Plasma Ratio) | IV | 1.0 | 1.8 ± 0.3 | Brain Homogenate |
| fu,plasma (Unbound Fraction, Plasma) | N/A | N/A | 0.15 ± 0.02 | Equilibrium Dialysis |
| fu,brain (Unbound Fraction, Brain) | N/A | N/A | 0.25 ± 0.04 | Brain Homogenate |
| Kp,uu (Unbound Brain/Plasma Ratio) | IV | 1.0 | 0.45 ± 0.09 | Microdialysis |
Table 2: Time-Course of this compound Concentrations (Example Data)
| Time (hours) | Total Plasma Conc. (ng/mL) | Total Brain Conc. (ng/g) | Unbound Brain Conc. (ng/mL) |
| 0.5 | 150.2 ± 15.1 | 255.4 ± 28.3 | 10.1 ± 1.5 |
| 1.0 | 112.5 ± 10.8 | 202.5 ± 21.0 | 8.5 ± 1.1 |
| 2.0 | 65.8 ± 7.2 | 125.0 ± 14.6 | 5.2 ± 0.8 |
| 4.0 | 20.1 ± 3.5 | 42.2 ± 6.1 | 1.8 ± 0.4 |
Conclusion
The assessment of brain penetration is a critical step in the preclinical evaluation of CNS-active compounds like this compound. The brain homogenate method provides a straightforward approach to determine the overall extent of brain distribution (Kp). For a more precise and mechanistically informative assessment, in vivo microdialysis is the gold standard, as it allows for the determination of the unbound concentration ratio (Kp,uu), which is the key driver of pharmacological activity at the target receptor.[11] A comprehensive evaluation using these methods will provide essential data to guide further drug development and to understand the central effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 8. med.unc.edu [med.unc.edu]
- 9. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Microdialysis Study of Meropenem in Two Patients with Acute Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bemesetron for In Vitro 5-HT3 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bemesetron (MDL 72222) for in vitro 5-HT3 receptor blockade experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as MDL 72222, is a potent and highly selective competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to rapid depolarization of neurons.[3][4] this compound blocks this action by binding to the receptor without activating it, thereby preventing serotonin-mediated signaling.
Q2: What is the potency of this compound at the 5-HT3 receptor?
A2: this compound is a highly potent antagonist. Its potency has been quantified using various in vitro assays, with reported values such as an IC50 of 0.33 nM and a pA2 of 9.27.[5][6]
Q3: What is a good starting concentration range for this compound in a functional assay?
A3: Based on its high potency, a good starting concentration range for this compound in functional in vitro assays is between 0.1 nM and 100 nM. For initial experiments, concentrations of 0.01, 0.1, and 1 µM have been shown to be effective in cell-based assays.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q4: In which solvents can I dissolve and store this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity at the 5-HT3 receptor.
| Parameter | Value | Description |
| IC50 | 0.33 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the 5-HT3 receptor's response to an agonist.[1][2][5] |
| pA2 | 9.27 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[6][7] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line expressing the 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the 5-HT3 receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound.
-
A fixed concentration of the radiolabeled antagonist (typically at its Kd value).
-
Cell membranes (protein concentration should be optimized).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Influx Measurement
This protocol measures the ability of this compound to block agonist-induced calcium influx through the 5-HT3 receptor channel.
Materials:
-
Cells stably expressing the 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT3 receptor agonist (e.g., Serotonin or m-CPBG).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of this compound for a predetermined time.
-
Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of the 5-HT3 agonist and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound at each concentration and determine the IC50 value.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with filters or membranes. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Add bovine serum albumin (BSA) to the wash buffer.- Consider using a different radioligand. |
| Low Specific Binding | - Low receptor expression in the cell membranes.- Inactive receptor preparation.- Suboptimal assay conditions (e.g., incubation time, temperature, pH). | - Use a cell line with higher receptor expression.- Ensure proper membrane preparation and storage.- Optimize incubation time and temperature to reach equilibrium.- Verify the pH of the assay buffer. |
| High Well-to-Well Variability | - Inconsistent pipetting.- Incomplete mixing of reagents.- Uneven filtration or washing. | - Use calibrated pipettes and ensure proper technique.- Gently mix the assay plate before incubation.- Ensure the filtration manifold provides even suction across the plate. |
Functional Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Agonist Response | - Low receptor expression or function.- Inactive agonist solution.- Issues with the detection system (e.g., dye loading, instrument settings). | - Verify receptor expression and functionality using a positive control antagonist.- Prepare fresh agonist solutions.- Optimize dye loading conditions and instrument settings for sensitivity. |
| High Background Signal | - Cell death or membrane leakage.- Autofluorescence of compounds.- Suboptimal dye loading or washing. | - Ensure cell viability.- Run a control with the compound alone to check for autofluorescence.- Optimize dye concentration and washing steps to remove excess dye. |
| Inconsistent IC50 Values | - Variability in cell number or health.- Inaccurate compound dilutions.- Fluctuation in assay conditions (e.g., temperature). | - Ensure consistent cell seeding density and monitor cell health.- Prepare fresh serial dilutions of this compound for each experiment.- Maintain stable environmental conditions during the assay. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Troubleshooting unexpected behavioral effects of Bemesetron in rats
This technical support center provides troubleshooting guidance for researchers encountering unexpected behavioral effects of Bemesetron in rats. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MDL 72222) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel; when activated by serotonin, it allows the influx of cations (primarily Na+, K+, and some Ca2+), leading to rapid neuronal depolarization. By blocking this receptor, this compound inhibits the excitatory effects of serotonin in the central and peripheral nervous systems.
Q2: What are the expected behavioral effects of this compound in rats?
Based on its mechanism of action, this compound is primarily expected to have antiemetic effects. It is also used in research to study the role of the 5-HT3 receptor in the effects of drugs of abuse. For instance, it has been shown to attenuate the behavioral and neurochemical effects of cocaine and mazindol.[2]
Q3: Can 5-HT3 receptor antagonists like this compound have variable effects on anxiety and depression models?
Yes, the literature on 5-HT3 antagonists in models of anxiety and depression is mixed. While some studies suggest potential anxiolytic and antidepressant-like effects, others report a lack of efficacy. The behavioral outcome can be influenced by the specific compound, dose, route of administration, and the experimental model and conditions used.
Troubleshooting Unexpected Behavioral Effects
Issue 1: Increased Anxiety-Like Behavior (Anxiogenic Effects)
Question: I administered this compound to my rats and observed an increase in anxiety-like behavior in the elevated plus maze (EPM), such as reduced time in the open arms. This is the opposite of the anxiolytic effect I hypothesized. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Effects: The behavioral effects of serotonergic compounds can be complex and dose-dependent. A dose that is too high or too low might produce paradoxical effects.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for the desired effect in your specific experimental setup.
-
-
Pharmacokinetics: The time course of the drug's action is critical. The behavioral test might be conducted when the drug concentration is not optimal. While specific pharmacokinetic data for this compound in rats is limited, data from a similar 5-HT3 antagonist, ondansetron (B39145), shows a relatively short half-life in rats (approximately 30-40 minutes after subcutaneous administration).[3]
-
Recommendation: If possible, perform pilot studies to determine the optimal time window for behavioral testing after this compound administration. Consider the route of administration as it significantly impacts absorption and peak plasma concentration.
-
-
Environmental Factors: The environment in which the behavioral test is conducted can significantly influence the outcome. Factors such as lighting, noise, and handling can affect the baseline anxiety levels of the rats and their response to the drug.
-
Recommendation: Ensure that the testing environment is standardized and consistent across all experimental groups. Handle the animals prior to the experiment to habituate them to the researcher.
-
-
Baseline Anxiety Levels: The starting anxiety state of the rats can influence the effects of anxiolytic or anxiogenic compounds.
-
Recommendation: Screen animals for baseline anxiety levels to ensure balanced groups. Consider the strain of the rat, as some are inherently more anxious than others.
-
Issue 2: Increased Depressive-Like Behavior
Question: In the forced swim test (FST), I observed that rats treated with this compound showed increased immobility time, suggesting a pro-depressant effect. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Complex Serotonergic Modulation: The serotonergic system has a complex and multifaceted role in regulating mood. While 5-HT3 antagonism is being explored for antidepressant effects, under certain conditions, it might disrupt the delicate balance of neurotransmitter systems, leading to unforeseen outcomes.
-
Interaction with other Neurotransmitter Systems: 5-HT3 receptors are known to modulate the release of other neurotransmitters, including dopamine (B1211576) and GABA. The observed effect could be an indirect consequence of altering these systems.
-
Experimental Protocol: The FST protocol, including the pre-test session and water temperature, can influence the results.
-
Recommendation: Adhere to a standardized and well-validated FST protocol. Ensure that the person scoring the behavior is blinded to the treatment groups to avoid bias.
-
Issue 3: Altered Locomotor Activity
Question: My this compound-treated rats are showing either hyperactivity or hypoactivity, which is confounding the results of my primary behavioral test. How can I address this?
Possible Causes and Troubleshooting Steps:
-
Direct Effect on Locomotion: 5-HT3 antagonists can influence locomotor activity. For instance, this compound has been shown to attenuate cocaine-induced hyperactivity.[2][4] The effect of this compound alone on locomotion should be characterized.
-
Recommendation: Always conduct a separate locomotor activity test to assess the effects of this compound at the doses used in your primary behavioral experiments. This will help you to differentiate between a direct effect on the behavior of interest and a confounding effect on general activity.
-
-
Dose and Time-Dependence: As with other behavioral effects, changes in locomotor activity can be dose- and time-dependent.
-
Recommendation: Evaluate locomotor activity at different doses and time points post-administration.
-
Data Summary
Table 1: Effects of this compound (MDL 72222) on Cocaine-Induced Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, IP) | Locomotor Activity (counts/60 min, mean ± SEM) |
| Saline + Saline | - | 150 ± 25 |
| Saline + Cocaine | 20 | 4500 ± 500 |
| MDL 72222 + Cocaine | 0.1 + 20 | 2500 ± 400 |
| MDL 72222 + Cocaine | 1.0 + 20 | 1800 ± 350 |
*p < 0.05 compared to Saline + Cocaine group. Data are illustrative based on findings from Kankaanpää et al. (2002).[2]
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats (250-300g).
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route of administration.
-
After the appropriate pre-treatment time, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect. A decrease suggests an anxiogenic effect.
-
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder filled with water (23-25°C).
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for 15 minutes. This session is for habituation and is not scored for drug effects.
-
Day 2 (Test): Administer this compound or vehicle. After the pre-treatment period, place the rat back into the water-filled cylinder for 5 minutes.
-
Record the duration of immobility (when the rat makes only the necessary movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect. An increase may suggest a pro-depressant or sedative effect.
-
Locomotor Activity Protocol
-
Apparatus: An open-field arena equipped with infrared beams to automatically record movement.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Administer this compound or vehicle.
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).
-
This test helps to determine if the drug has stimulant, sedative, or no effect on general activity.
-
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Mechanism of this compound action at the 5-HT3 receptor.
Troubleshooting Workflow for Unexpected Anxiogenic Effects
Caption: Logical steps for troubleshooting unexpected anxiogenic effects.
References
- 1. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonist MDL 72222 attenuates cocaine- and mazindol-, but not methylphenidate-induced neurochemical and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists block cocaine-induced locomotion via a PCPA-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Bemesetron in experiments
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of Bemesetron (MDL-72222) in experiments. The primary focus is to help users minimize and identify potential off-target effects to ensure the validity and accuracy of research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as MDL-72222, is a potent and highly selective antagonist for the serotonin (B10506) 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel; when activated by serotonin, it allows the influx of cations (primarily Na⁺ and K⁺, with a smaller component of Ca²⁺), leading to rapid neuronal depolarization.[3] this compound binds to this receptor, preventing serotonin from activating the channel, thereby blocking this excitatory signal. Its high affinity for the 5-HT3 receptor is demonstrated by a low IC50 value of 0.33 nM.[4][5]
Q2: How selective is this compound? Am I likely to see off-target effects?
A2: this compound is considered highly selective for the 5-HT3 receptor.[6] Studies have shown that concentrations over 1,000 times higher than those needed to block 5-HT3 receptors are required to inhibit other receptors, such as nicotinic acetylcholine (B1216132) receptors.[6] It has also been reported to be inactive at dopamine (B1211576) D2 receptors (affinity >10,000 nM) and does not significantly block muscarinic, histamine (B1213489) H1, or other serotonin receptor subtypes except at relatively high concentrations.[6] However, off-target effects are still possible, especially when using concentrations significantly above the IC50 for the 5-HT3 receptor. One study in mice noted that a high dose (10 mg/kg) potentiated haloperidol-induced catalepsy, whereas a lower dose (1 mg/kg) had the opposite effect, suggesting dose-dependent engagement of secondary targets.[4]
Q3: What are the best practices for designing experiments to minimize off-target effects from the start?
A3: To proactively minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform a careful dose-response study to determine the lowest concentration of this compound that achieves maximal inhibition of the 5-HT3 receptor in your specific experimental system.[4] Avoid using concentrations that are orders of magnitude above the known IC50 (0.33 nM).
-
Include Appropriate Controls: Use a negative control compound (a structurally similar but inactive molecule, if available) to ensure the observed effects are not due to the chemical scaffold. Additionally, use a positive control (e.g., serotonin or another 5-HT3 agonist) to confirm your system is responsive.
-
Validate with a Secondary Antagonist: To confirm that your observed effect is truly mediated by 5-HT3 receptor blockade, replicate the experiment with a structurally different but equally potent 5-HT3 antagonist (e.g., Granisetron or Ondansetron).
-
Genetic Knockdown/Knockout: In cell-based models, using techniques like siRNA or CRISPR to knock down the 5-HT3 receptor (HTR3A subunit) can provide the most definitive evidence. If this compound still produces the effect in the absence of its target, the effect is off-target.
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
Unexpected or inconsistent results may be attributable to off-target effects, particularly at high concentrations of this compound. Use the table below to troubleshoot common issues.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps & Solutions |
| Unexpected Phenotype in Cellular Assays (e.g., changes in cell viability, morphology, or signaling unrelated to 5-HT3) | At high concentrations, this compound may be interacting with other receptors or cellular proteins. | 1. Verify Concentration: Confirm you are using the lowest effective concentration. Perform a dose-response curve for both your on-target effect (e.g., blocking serotonin-induced calcium influx) and the unexpected phenotype. A large separation in EC50/IC50 values suggests an off-target effect. 2. Orthogonal Validation: Use a structurally different 5-HT3 antagonist. If the unexpected phenotype is not replicated, it is likely a this compound-specific off-target effect. 3. Target Knockdown: Use siRNA/CRISPR to eliminate the 5-HT3 receptor. If the phenotype persists, it is definitively off-target. |
| In-Vivo Toxicity or Paradoxical Behavioral Effects (e.g., sedation, hyperactivity, catalepsy) | Engagement of central nervous system (CNS) receptors at high doses. For example, high doses (10 mg/kg) have been shown to potentiate neuroleptic-induced catalepsy in mice, possibly via interaction with dopaminergic or other systems.[4] | 1. Dose-Escalation Study: Conduct a thorough in-vivo dose-response to establish the therapeutic window and identify the dose at which paradoxical effects emerge. 2. Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound to correlate exposure levels with on-target efficacy versus off-target toxicity. 3. Counter-Screening: If a specific off-target is suspected (e.g., a dopamine receptor), test for this directly using an in-vitro binding assay or an in-vivo model specific to that target. |
| Inconsistent Results Between Experiments or Cell Lines | Differential expression of off-target proteins across cell lines or experimental conditions. | 1. Confirm Target Expression: Use qPCR or Western Blot to confirm that the 5-HT3A receptor subunit is expressed at comparable levels in all cell lines being used. 2. Profile Off-Target Expression: If a specific off-target is suspected, check for its expression as well. A cell line lacking the off-target can serve as a useful negative control. |
Quantitative Data Summary: this compound Selectivity
| Target | Affinity / Potency | Selectivity vs. 5-HT3 | Reference |
| 5-HT3 Receptor | IC50: 0.33 nM | - | [4][5] |
| Dopamine D2 Receptor | > 10,000 nM | > 30,000-fold | [6] |
| Nicotinic Acetylcholine Receptor | Inhibition only at >1000x the 5-HT3 inhibitory concentration | > 1,000-fold | [6] |
| Other Receptors (Muscarinic, Histamine H1) | No blockade except at "relatively high concentrations" | Not Quantified | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for a potential off-target receptor (e.g., Dopamine D2 Receptor) via competitive displacement of a known radioligand.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the receptor of interest (e.g., rat striatum for D2 receptors).[2]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[2]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters will trap the membranes with bound radioligand.[1]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of this compound. Fit the data to a sigmoidal curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Protocol 2: Functional Assay (Calcium Imaging) to Assess On- and Off-Target Effects
Objective: To functionally assess the potency of this compound at the 5-HT3 receptor and determine if it modulates signaling of a suspected off-target receptor (e.g., a Gq-coupled receptor).
Methodology:
-
Cell Preparation: Culture cells endogenously expressing or transfected with the 5-HT3 receptor (e.g., HEK293 cells expressing HTR3A).
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).[7]
-
Baseline Measurement: Place the cells on a fluorescence microscope and measure the baseline fluorescence for a short period.
-
On-Target Assay (5-HT3 Blockade):
-
Pre-incubate a set of cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM).
-
Add a fixed concentration of a 5-HT3 agonist (e.g., Serotonin or 2-Me-5-HT) to stimulate the receptor.
-
Record the change in fluorescence. An effective blockade by this compound will prevent or reduce the agonist-induced rise in [Ca²⁺]i.
-
-
Off-Target Assay:
-
Using a separate set of cells (which may or may not express the 5-HT3 receptor but should express the suspected off-target), pre-incubate with a high concentration of this compound (e.g., 1 µM to 10 µM).
-
Add an agonist specific for the suspected off-target receptor.
-
Record the change in fluorescence. If this compound alters the response to this agonist, it indicates an off-target functional effect.
-
-
Data Analysis: Quantify the peak fluorescence change in response to agonist stimulation. For the on-target assay, plot the percent inhibition against this compound concentration to determine its functional IC50. For the off-target assay, compare the agonist response with and without this compound to identify any significant modulation.
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Improving the bioavailability of Bemesetron for oral administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during oral administration studies of Bemesetron.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: Low Aqueous Solubility and Dissolution Rate
Question: My in vitro dissolution studies with this compound powder are showing very slow and incomplete release. How can I improve this?
Answer: this compound is known to be practically insoluble in water, which is a primary reason for poor dissolution. To enhance its dissolution rate, consider the following formulation strategies:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing this compound in an inert carrier can increase its dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.
Experimental Protocol: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol
-
Rotary evaporator
-
Dissolution testing apparatus (USP Type II)
-
HPLC for drug quantification
Methodology:
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the solid dispersion into a fine powder.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing on both the pure this compound powder and the prepared solid dispersion.
-
Use a USP Type II (paddle) apparatus with 900 mL of 0.1 N HCl as the dissolution medium at 37 ± 0.5°C and a paddle speed of 50 rpm.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Compare the dissolution profiles of the pure drug and the solid dispersion.
-
Issue 2: Suspected Poor Intestinal Permeability
Question: Even with improved dissolution, the oral bioavailability of my this compound formulation is lower than expected. Could poor intestinal permeability be a factor?
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells under standard conditions.
-
Seed the cells onto Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
At the end of the experiment, measure the concentration of this compound in the samples using LC-MS/MS.
-
Perform a Lucifer yellow assay to confirm monolayer integrity was maintained throughout the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance on the receiver side.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug on the donor side.
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if active efflux is involved.
-
Issue 3: Potential for High First-Pass Metabolism
Question: My in vivo studies in rats show a significant discrepancy between the absorbed dose and the systemic bioavailability of this compound. How can I investigate and potentially mitigate first-pass metabolism?
Answer: this compound's structural analogs, Tropisetron (B1223216) and Granisetron (B54018), exhibit oral bioavailability of approximately 60%, with the reduction attributed to first-pass metabolism in the liver.[1][2][3][4][5][6] It is highly probable that this compound undergoes similar hepatic metabolism. To address this, you can consider co-administration with a known inhibitor of the relevant metabolic enzymes or explore formulation strategies that promote lymphatic absorption, thereby bypassing the portal circulation.
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A1: Based on its poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Given that its structural analogs are well-absorbed, a BCS Class II classification is more probable, suggesting that dissolution is the rate-limiting step for oral absorption.
Q2: What are the key physicochemical properties of this compound that I should consider?
A2: Key properties include its molecular weight of 314.21 g/mol and its insolubility in water.[7] It is soluble in DMSO.[8] These characteristics are critical for selecting appropriate formulation strategies.
Q3: Are there any known metabolic pathways for this compound?
A3: While specific metabolic pathways for this compound are not detailed in the available literature, its analogs, Tropisetron and Granisetron, are primarily metabolized by cytochrome P450 enzymes in the liver, such as CYP2D6 and CYP3A4.[4][8][9][10][11][12] It is reasonable to hypothesize that this compound follows a similar metabolic fate.
Q4: How can I formulate this compound to bypass first-pass metabolism?
A4: Lipid-based formulations, particularly those containing long-chain fatty acids, can promote lymphatic transport of lipophilic drugs, thus avoiding the portal circulation and first-pass metabolism in the liver. Formulating this compound in a long-chain triglyceride-based self-emulsifying drug delivery system (SEDDS) could be a viable strategy.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective 5-HT3 receptor antagonist.[7] By blocking these receptors in the gastrointestinal tract and the central nervous system, it exerts its antiemetic effects.[13]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound Analogs
| Property | Tropisetron | Granisetron |
| Molecular Weight ( g/mol ) | 284.36 | 312.4 |
| Aqueous Solubility | Slightly soluble | Soluble |
| Oral Bioavailability | ~60%[2][3][6] | ~60%[1][5] |
| Time to Peak Plasma Conc. (Tmax) | ~3 hours[6][10] | ~2 hours[14] |
| Plasma Protein Binding | ~71%[2][3][6] | ~65%[1][9] |
| Elimination Half-life | ~8 hours (extensive metabolizers)[4] | ~9 hours[15] |
| Primary Metabolism | Hepatic (CYP2D6)[4][10] | Hepatic (CYP1A1, CYP3A4)[8][9][11][12] |
Note: This data is for structurally similar compounds and should be used as a reference for formulating and testing this compound.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mims.com [mims.com]
- 5. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropisetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 13. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. irispublishers.com [irispublishers.com]
Addressing variability in experimental results with Bemesetron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemesetron (MDL-72222), a selective 5-HT3 receptor antagonist. Our goal is to help you address variability in your experimental results and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MDL-72222) is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and when activated by serotonin (B10506) (5-HT), it allows the influx of cations, leading to neuronal depolarization.[3][4] this compound blocks this action by binding to the receptor without activating it, thereby preventing 5-HT-induced depolarization. It is primarily used as a research tool to investigate the physiological and pathological roles of the 5-HT3 receptor.[2]
Q2: What are the common experimental applications of this compound?
This compound is widely used in preclinical research to:
-
Investigate the role of 5-HT3 receptors in nausea and vomiting (emesis).
-
Study the involvement of 5-HT3 receptors in anxiety, depression, and other central nervous system disorders.
-
Explore the function of 5-HT3 receptors in the gastrointestinal tract.
-
Characterize the pharmacology of the 5-HT3 receptor and develop novel ligands.
-
Probe the neuroprotective effects of 5-HT3 receptor blockade.[1]
Q3: What are the known off-target effects of this compound?
This compound is considered a highly selective 5-HT3 receptor antagonist.[1][5] However, at concentrations significantly higher than its affinity for the 5-HT3 receptor, it may interact with other receptors. For instance, some studies have shown that at micromolar concentrations, it can have weak interactions with other neurotransmitter receptors, though these are generally not observed at the nanomolar concentrations typically used to target 5-HT3 receptors.[6] Researchers should always perform appropriate control experiments to rule out potential off-target effects in their specific experimental system.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assay Results
Question: My saturation and competition binding assays with this compound are showing high variability between experiments. What could be the cause?
Answer: Variability in radioligand binding assays can stem from several factors. Below is a troubleshooting guide to help you identify and address the potential sources of inconsistency.
Potential Causes and Solutions:
-
Inconsistent Membrane Preparation:
-
Problem: Incomplete cell lysis, insufficient washing, or protease degradation can lead to variable receptor density and accessibility.
-
Solution: Standardize your membrane preparation protocol. Ensure complete homogenization and wash the membranes thoroughly to remove endogenous serotonin and other interfering substances. Always use protease inhibitors during preparation and store membranes at -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Radioligand Quality and Concentration:
-
Problem: Degradation of the radioligand or inaccurate determination of its concentration can lead to erroneous results.
-
Solution: Use a fresh stock of radioligand whenever possible and verify its specific activity. For saturation experiments, use a range of concentrations that bracket the expected Kd value.
-
-
Non-Specific Binding (NSB) Issues:
-
Problem: High NSB can mask the specific binding signal and increase variability.
-
Solution: To determine NSB, use a high concentration of a structurally different, unlabeled 5-HT3 receptor ligand (e.g., granisetron). Ensure that the concentration of the unlabeled ligand is sufficient to displace all specific binding of the radioligand. Optimizing the assay buffer by including bovine serum albumin (BSA) can also help reduce NSB.[7]
-
-
Incubation Time and Temperature:
-
Problem: Failure to reach binding equilibrium will result in variable data.
-
Solution: Determine the optimal incubation time and temperature for your specific receptor preparation and radioligand by performing association and dissociation kinetic experiments. Ensure that all assay tubes are incubated for the same duration at a constant temperature.
-
Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue expressing 5-HT3 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]-BRL 43694) at various concentrations for saturation experiments, or a fixed concentration (at or below Kd) for competition experiments.
-
For competition assays, add varying concentrations of unlabeled this compound.
-
For determining non-specific binding, add a saturating concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition experiments, plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC50 (half-maximal inhibitory concentration). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
-
Issue 2: Inconsistent Functional Assay Results (Electrophysiology)
Question: I am using patch-clamp electrophysiology to measure the effect of this compound on 5-HT-induced currents, but the degree of inhibition is variable. Why is this happening?
Answer: Variability in electrophysiology experiments can arise from both biological and technical sources. Here’s a guide to help you troubleshoot.
Potential Causes and Solutions:
-
Cell Health and Receptor Expression:
-
Problem: The health and passage number of your cell line can affect receptor expression levels and overall cellular responsiveness.
-
Solution: Use cells at a consistent and low passage number. Ensure optimal cell culture conditions and only use healthy, well-adhered cells for recording.
-
-
Agonist Concentration and Application:
-
Problem: Inconsistent application of the 5-HT agonist will lead to variable current amplitudes.
-
Solution: Use a rapid and consistent method for agonist application, such as a fast perfusion system. Ensure the agonist concentration is stable and that the application duration is controlled precisely.
-
-
This compound Pre-incubation Time:
-
Problem: Insufficient pre-incubation with this compound may not allow for complete receptor blockade before the agonist is applied.
-
Solution: Determine the optimal pre-incubation time for this compound to achieve maximal and stable inhibition. This can be done by varying the pre-incubation time and observing the effect on the 5-HT-induced current.
-
-
Receptor Desensitization:
-
Problem: 5-HT3 receptors are known to desensitize upon prolonged or repeated exposure to agonists. This can lead to a decrease in current amplitude that is independent of this compound's antagonist activity.
-
Solution: Allow for a sufficient washout period between agonist applications to ensure full recovery from desensitization. Use a consistent timing protocol for all experiments.
-
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Plate cells expressing 5-HT3 receptors onto glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a brief pulse of 5-HT (e.g., 10 µM for 2 seconds) using a rapid perfusion system to elicit an inward current.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
-
This compound Application:
-
Pre-incubate the cell with the desired concentration of this compound for a predetermined time (e.g., 2-5 minutes) by adding it to the perfusion solution.
-
While still in the presence of this compound, apply the same 5-HT pulse as in the control condition.
-
Record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-induced current in the absence (control) and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and plot the percentage of inhibition against the log concentration of this compound.
-
Data Presentation
Table 1: this compound (MDL-72222) Binding Affinities (Ki) for 5-HT3 Receptors
| Receptor Source | Radioligand | Ki (nM) | Reference |
| Rat Cortical Membranes | [3H]-GR65630 | 0.21 | Fozard et al. (1985) |
| Human Recombinant (HEK293 cells) | [3H]-Granisetron | 0.33 | [1][5] |
| Human Recombinant (CHO cells) | [3H]-BRL 43694 | 6.9 | [1] |
Table 2: this compound (MDL-72222) Functional Potency (IC50) at 5-HT3 Receptors
| Assay Type | Agonist | Cell/Tissue Type | IC50 (nM) | Reference |
| Electrophysiology (Voltage Clamp) | 5-HT | N1E-115 Neuroblastoma Cells | 0.3 | Hoyer & Neijt (1988) |
| Bezold-Jarisch Reflex Inhibition | 5-HT | Anesthetized Rat | ~1 µg/kg (i.v.) | [6] |
| [3H]-Serotonin Release Inhibition | 5-HT | Guinea Pig Ileum | 1.2 | Kilpatrick et al. (1987) |
Visualizations
Caption: Mechanism of action of this compound at the 5-HT3 receptor.
Caption: Workflow for a radioligand binding assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Best practices for long-term storage of Bemesetron stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Bemesetron stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. It is considered insoluble in water. Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions.
Q2: How should I prepare a this compound stock solution in DMSO?
A2: A detailed step-by-step protocol for preparing a 10 mM this compound stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. The general workflow involves accurately weighing the compound, calculating the required volume of high-purity anhydrous DMSO, and ensuring complete dissolution through methods such as vortexing, sonication, or gentle warming.
Q3: What are the optimal conditions for the long-term storage of this compound stock solutions?
A3: For long-term stability, this compound stock solutions in DMSO should be stored at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.[1] The stability under different storage conditions is summarized in the table below.
Q4: My this compound solution, which was clear in DMSO, precipitated when I diluted it in my aqueous experimental buffer. What should I do?
A4: This is a common issue when diluting a DMSO stock solution of a poorly water-soluble compound into an aqueous medium.[2] The dramatic increase in solvent polarity causes the compound to "crash out" of the solution. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to minimize solvent effects on your experiment while maintaining solubility.[2]
-
Use Intermediate Dilutions: Instead of diluting the concentrated stock directly into the aqueous buffer, prepare intermediate dilutions in DMSO first.[2]
-
Modify the Dilution Process: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[2] Never add the aqueous buffer to the DMSO stock.
-
Gentle Warming: Gently warming the final solution to 37°C may help redissolve the precipitate. However, be cautious about the temperature stability of this compound and other components in your buffer.[2]
-
Sonication: A brief period of sonication in a water bath can help break up aggregates and improve solubility.[2]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is best practice to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1][3] Studies have shown that even for relatively stable compounds, repeated cycling can lead to a decrease in the effective concentration.[3] It is strongly recommended to aliquot your stock solution into single-use vials after preparation to maintain its integrity.
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] |
| 4°C | Not recommended for long-term storage | |
| Room Temperature | Not recommended |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 314.21 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath or heating block (optional)
Procedure:
-
Preparation: In a biological safety cabinet or a chemical fume hood, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile vial.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg of this compound: (1 mg / 314.21 g/mol ) * 100,000 = 318.26 µL of DMSO.
-
-
Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Troubleshooting Dissolution: If the compound does not fully dissolve with vortexing: a. Sonication: Place the vial in a water bath sonicator for 5-10 minutes. b. Gentle Warming: Gently warm the solution to 37°C for 5-10 minutes. c. After sonication or warming, vortex the solution again and re-inspect for complete dissolution.
-
Aliquoting and Storage: a. Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile vials. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C or -80°C for long-term storage, as recommended in Table 1.
Mandatory Visualization
Signaling Pathway
This compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (B10506) (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization. The influx of Ca²⁺ acts as a second messenger, activating downstream signaling cascades. A simplified representation of the 5-HT3 receptor-mediated signaling pathway is depicted below.
References
How to control for Bemesetron's potential side effects in study design
Technical Support Center: Bemesetron Clinical Study Design
Disclaimer: this compound (MDL-72222) is a 5-HT3 receptor antagonist primarily used in scientific research rather than for clinical applications.[1] This guide is based on the known class effects of 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, to provide a framework for controlling potential side effects in a hypothetical clinical study of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side effects associated with this compound, as a 5-HT3 receptor antagonist?
A1: Based on its drug class, the most common side effects of this compound are expected to be headache, constipation, dizziness, and fatigue.[2][3] Transient elevation of liver function enzymes is also possible.[3]
Q2: Are there any serious cardiovascular risks I need to monitor for?
A2: Yes. A significant potential risk for some first-generation 5-HT3 receptor antagonists is QTc interval prolongation, which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes.[4][5][6] Therefore, careful cardiovascular monitoring is a critical component of study design.[7][8]
Q3: How can I proactively manage constipation in study participants?
A3: Proactive management is key. Provide dietary counseling on increasing fiber and fluid intake. A baseline assessment of bowel habits should be recorded for each participant. If constipation occurs, a standardized laxative protocol should be implemented. For patients with a high risk of intestinal obstruction, 5-HT3 antagonists should be used with caution as they can mask a progressive ileus.[9]
Q4: What is the risk of serotonin (B10506) syndrome with this compound?
A4: While the risk is considered low, regulatory agencies like the FDA have requested that the risk of serotonin syndrome be included in the labeling for 5-HT3 receptor antagonists, especially when co-administered with other serotonergic drugs.[4] It is crucial to document all concomitant medications and monitor for symptoms such as altered mental status, autonomic instability, and neuromuscular abnormalities.
Troubleshooting Guides
Issue 1: A participant's QTc interval exceeds 500 ms (B15284909) in a post-dose ECG.
Immediate Actions:
-
Confirm the finding: Repeat the 12-lead ECG to verify the QTc prolongation.[7]
-
Discontinue the investigational product: Immediately cease administration of this compound for that participant.
-
Assess clinical status: Check for any symptoms of arrhythmia, such as palpitations, dizziness, or syncope.
-
Review concomitant medications: Identify and consider discontinuing any other medications that could prolong the QT interval.
-
Monitor electrolytes: Check serum potassium and magnesium levels and correct any abnormalities.
Follow-up Protocol:
-
Place the participant on continuous cardiac monitoring (telemetry) until the QTc interval returns to baseline.[7]
-
Report the serious adverse event (SAE) to the Institutional Review Board (IRB) and sponsor according to protocol timelines.
-
Conduct a thorough review of the participant's medical history for any underlying risk factors for long QT syndrome.[7]
Issue 2: A significant number of participants in the high-dose cohort are reporting severe headaches.
Investigative Steps:
-
Standardize assessment: Use a validated pain scale (e.g., Visual Analog Scale) to consistently grade the severity of headaches.
-
Analyze temporal relationship: Correlate the onset and duration of headaches with the timing of this compound administration.
-
Review inclusion/exclusion criteria: Assess if participants with a history of severe migraines were adequately screened out.
Possible Protocol Adjustments:
-
Dose reduction: Consider amending the protocol to lower the high dose or introduce an intermediate dose level.
-
Prophylactic measures: For future cohorts, you might evaluate the efficacy of prophylactic analgesics, though this would be a significant protocol amendment requiring IRB approval.
-
Rescue medication: Ensure the protocol specifies a standardized rescue medication for headache management.
Data Presentation
Table 1: Common Side Effects of 5-HT3 Receptor Antagonists & Monitoring Strategies
| Side Effect | Reported Incidence Range | Recommended Monitoring and Management |
| Headache | 9% - 27%[4] | - Record incidence, severity (using a validated scale), and duration in patient diaries.- Provide standardized rescue medication (e.g., acetaminophen). |
| Constipation | 6% - 11%[4] | - Assess baseline bowel habits.- Use the Bristol Stool Chart for ongoing assessment.- Advise on diet and fluid intake; implement a standardized laxative protocol if needed. |
| Fatigue/Malaise | 9% - 13%[4] | - Differentiate from disease-related or chemotherapy-related fatigue.- Use a validated fatigue scale for assessment. |
| Dizziness | Common[2] | - Assess for postural hypotension.- Advise participants to rise slowly from sitting or lying positions. |
| QTc Prolongation | Varies by agent[4] | - Baseline and periodic 12-lead ECGs.- Intensive monitoring for high-risk patients or high-dose cohorts.[10] |
| Elevated Liver Enzymes | Transient elevations noted[3] | - Baseline and periodic liver function tests (ALT, AST). |
Experimental Protocols
Protocol 1: QT Interval Monitoring
Objective: To detect any potential for this compound to cause clinically significant QTc interval prolongation.
Methodology:
-
Baseline Measurement: Obtain two 12-lead ECGs at least 24 hours apart before the first dose to establish a baseline QTc value for each participant.
-
Time-Matched ECGs: Collect ECGs at pre-dose and at multiple time points post-dose, especially around the expected Tmax (time of maximum drug concentration).
-
Correction Formula: Use a standardized heart rate correction formula, such as the Fridericia correction (QTcF), as it is less influenced by heart rate changes than the Bazett correction (QTcB).[11]
-
Centralized Reading: All ECGs should be read by a central, blinded cardiology lab to ensure consistency and reduce bias.
-
Actionable Thresholds: The protocol must pre-define action thresholds. For example:
-
Alert: Any QTc value > 480 ms or an increase from baseline of > 30 ms. This should trigger a repeat ECG and clinical assessment.
-
Action/Discontinuation: Any QTc value > 500 ms or an increase from baseline of > 60 ms. This should trigger immediate discontinuation of the drug and SAE reporting.[7]
-
Protocol 2: Assessment of Gastrointestinal Motility
Objective: To quantify the effect of this compound on constipation.
Methodology:
-
Baseline Assessment: During screening, collect a detailed history of participants' bowel habits, including frequency and consistency.
-
Patient-Reported Outcomes: Participants should complete a daily diary recording:
-
Frequency of bowel movements.
-
Stool consistency using the Bristol Stool Chart.
-
Any straining or sensation of incomplete evacuation.
-
-
Rescue Medication Log: Participants must log all uses of rescue laxatives, including the type, dose, and time of administration.
-
Grading: Use a standardized toxicity grading scale (e.g., CTCAE) to classify the severity of constipation, which will guide management decisions.
Visualizations
Caption: Mechanism of Action for this compound at the 5-HT3 receptor.
Caption: Workflow for monitoring and managing adverse events in a study.
Caption: Decision logic for managing clinically significant QTc prolongation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine3 receptor antagonists and cardiac side effects [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Detect Long QT in a Heartbeat | GE HealthCare (United Kingdom) [gehealthcare.co.uk]
- 8. psychdb.com [psychdb.com]
- 9. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.profil.com [blog.profil.com]
Technical Support Center: Refining Experimental Protocols for Consistent Bemesetron Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Bemesetron (MDL-72222), a potent 5-HT3 receptor antagonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and reliable results in your research.
Troubleshooting Guides
This section addresses common issues encountered during in vivo and in vitro experiments with this compound, providing a systematic approach to identifying and resolving them.
Issue 1: Inconsistent or Lack of Efficacy in Preclinical Models
Question: We are observing significant variability in the antiemetic efficacy of this compound in our cisplatin-induced emesis model in ferrets. What are the potential causes and solutions?
Answer: Inconsistent efficacy of a 5-HT3 antagonist like this compound can stem from several factors related to the experimental design, animal model, and compound handling.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Conduct a Dose-Response Study: If not already done, a thorough dose-response study is crucial to identify the optimal dose for your specific animal model and emetogenic challenge. Bell-shaped dose-response curves have been observed with 5-HT3 antagonists, where higher doses can lead to decreased efficacy.[1] - Review Literature: Compare your dosage with published studies on this compound and other 5-HT3 antagonists in similar models. |
| Timing of Administration | - Pre-treatment Interval: The timing of this compound administration relative to the emetogenic stimulus (e.g., cisplatin) is critical. Ensure a consistent and optimal pre-treatment window to allow for adequate drug absorption and distribution to the target receptors. |
| Animal Model Variability | - Species and Strain Differences: The metabolism and physiological response to 5-HT3 antagonists can vary between species and even strains of animals. Ensure you are using an appropriate and well-characterized model for emesis research. - Health Status: The health and stress levels of the animals can influence experimental outcomes. Ensure animals are properly acclimatized and free from underlying health issues. |
| Compound Stability and Formulation | - Proper Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation. - Vehicle and Solubility: Verify the solubility of this compound in your chosen vehicle. Incomplete dissolution will lead to inaccurate dosing. The vehicle itself should be tested for any intrinsic effects on emesis. |
Issue 2: Unexpected Behavioral Effects in In Vivo Studies
Question: We administered this compound to rats and observed a decrease in locomotor activity, which was unexpected. How can we interpret this?
Answer: While 5-HT3 antagonists are primarily known for their antiemetic effects, they can influence other physiological and behavioral processes due to the wide distribution of 5-HT3 receptors in the central nervous system.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Doses | - Dose-Dependence: Determine if the observed behavioral effect is dose-dependent. High concentrations of a drug can sometimes lead to interactions with other receptors.[2] - Selectivity Profiling: Review literature on the selectivity profile of this compound to identify potential off-target interactions. |
| Interaction with Experimental Conditions | - Environmental Stressors: The novelty of the testing environment, lighting, and noise can interact with the effects of serotonergic drugs. Standardize and control for these environmental factors. - Behavioral Paradigm: The specific behavioral test being used can influence the outcome. Consider using a battery of tests to get a more comprehensive understanding of the drug's behavioral effects. |
| Pharmacokinetic Factors | - Metabolites: Consider the potential effects of active metabolites of this compound, which may have different pharmacological profiles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[2] The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin (5-hydroxytryptamine), it allows for the influx of cations (primarily Na+ and K+), leading to neuronal depolarization. By blocking this receptor, this compound prevents the emetic signals generated by serotonin, particularly in the gastrointestinal tract and the chemoreceptor trigger zone in the brainstem.
Q2: What is a typical effective dose range for this compound in preclinical studies?
A2: The effective dose of this compound can vary depending on the animal model and the specific experimental conditions. However, studies have shown that in a dose-finding study in patients receiving cisplatin (B142131), doses of 20 mg and higher of MDL 72,222 (this compound) showed a significant increase in the time to onset of vomiting.[3] For preclinical animal models, it is recommended to perform a dose-response study to determine the optimal dose.
Q3: How can I quantify the potency of this compound in my experiments?
A3: The potency of a competitive antagonist like this compound is typically quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[4] A higher pA2 value indicates a more potent antagonist. This can be determined experimentally using a Schild plot analysis.[5]
Q4: Are there any known drug interactions I should be aware of when using this compound in my experiments?
A4: 5-HT3 receptor antagonists are often metabolized by cytochrome P450 (CYP450) enzymes in the liver.[6] Therefore, co-administration of drugs that are inhibitors or inducers of these enzymes could potentially alter the metabolism and clearance of this compound, affecting its efficacy and duration of action. When designing experiments, it is important to consider the potential for such interactions with any co-administered compounds.
Data Presentation
Table 1: Comparative Efficacy of 5-HT3 Receptor Antagonists
| Compound | Animal Model | Emetogenic Challenge | Endpoint | Effective Dose / Potency |
| This compound (MDL 72222) | Human | Cisplatin | Increased time to onset of vomiting | ≥ 20 mg (i.v.)[3] |
| This compound (MDL 72222) | Rabbit (isolated heart) | 5-HT | Inhibition of chronotropic response | pA2 = 9.27[2] |
| Granisetron | Human | Cisplatin-based chemotherapy | Prevention of acute nausea and emesis | 3 mg (i.v.)[7] |
| Ondansetron | Human | Cisplatin-based chemotherapy | Prevention of acute nausea and emesis | 8 mg x 3 or 32 mg (i.v.)[7] |
| Tropisetron | Human | Moderately emetogenic chemotherapy | Prevention of acute nausea and emesis | 5 mg (i.v.)[7] |
Experimental Protocols
Protocol 1: Determination of this compound Efficacy in a Cisplatin-Induced Emesis Model (Ferret)
-
Animal Model: Male ferrets (1-1.5 kg) are individually housed and acclimatized for at least 7 days before the experiment.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline). A range of doses (e.g., 0.1, 0.5, 1, 5 mg/kg) are administered intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes before the administration of cisplatin.
-
Induction of Emesis: Cisplatin (5-10 mg/kg, i.v.) is administered to induce emesis.
-
Observation Period: The animals are observed for a period of 4-6 hours, and the number of retches and vomits are recorded.
-
Data Analysis: The efficacy of this compound is determined by the percentage reduction in the number of emetic episodes compared to the vehicle-treated control group. An ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Protocol 2: In Vitro pA2 Determination for this compound
-
Cell Line: A stable cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells) is used.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide) is generated to determine its EC50 value.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound for a specific period (e.g., 30 minutes) before the addition of the agonist.
-
Shift in Agonist Curve: A series of agonist concentration-response curves are generated in the presence of different fixed concentrations of this compound.
-
Schild Plot Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value.[5]
Mandatory Visualization
Caption: 5-HT3 Receptor Signaling Pathway and this compound's Mechanism of Action.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single-dose-finding study of the antiemetic effect and associated plasma levels of MDL 72222 in patients receiving cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Pa2 determination | PPTX [slideshare.net]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Bemesetron in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of Bemesetron in a new experimental setup. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as MDL 72222, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] Its primary mechanism of action is to block the binding of serotonin to 5-HT3 receptors, which are ligand-gated ion channels.[2][3] This blockade prevents the rapid depolarization of neurons mediated by these receptors, which is the basis for its antiemetic effects.[4]
Q2: How does the 5-HT3 receptor signal, and what is the effect of this compound?
The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions and a smaller efflux of potassium (K+) ions. This influx of positive ions causes depolarization of the neuronal membrane. This compound, as a competitive antagonist, binds to the receptor without activating it, thereby preventing serotonin from opening the channel and blocking the downstream signaling cascade.
Q3: What are the key quantitative parameters to consider when validating this compound's activity?
The key parameters to determine are its binding affinity (Ki), its functional inhibitory potency (IC50 or pA2), and its selectivity over other receptors. A lower Ki or IC50 value indicates higher binding affinity and inhibitory potency, respectively. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other common 5-HT3 receptor antagonists for easy comparison.
Table 1: Binding Affinity (pKi) and Potency (IC50) of 5-HT3 Receptor Antagonists
| Compound | pKi (rat cerebral cortex) | IC50 (nM) |
| This compound (MDL 72222) | ~9.27 (pA2 value from rabbit heart)[1] | 0.33[3] |
| YM060 | 10.48[5] | Not Reported |
| YM114 | 10.24[5] | Not Reported |
| Granisetron (B54018) | 9.15[5] | Not Reported |
| Ondansetron (B39145) | 8.70[5] | Not Reported |
| Palonosetron | Not Reported | ~0.04 |
Note: pA2 and pKi values are logarithmic and can be influenced by experimental conditions. Direct comparison should be made with caution.
Table 2: Functional Antagonism (pA2) of 5-HT3 Receptor Antagonists in Rat Vagus Nerve
| Compound | Apparent pA2 Value |
| YM060 | 10.27 |
| YM114 | 10.12 |
| Granisetron | 9.44 |
| Ondansetron | 8.63 |
Data from Miyata et al., 1995.[5]
Experimental Protocols
Here are detailed methodologies for key experiments to validate the specificity of this compound.
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron or [3H]GR65630).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled 5-HT3 antagonist, e.g., 10 µM Ondansetron).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled competitor.
-
Equilibration: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Antagonism Assay (Guinea Pig Ileum)
Objective: To determine the functional potency (pA2) of this compound as a competitive antagonist at the 5-HT3 receptor.
Materials:
-
Male guinea pig.
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
5-HT3 receptor agonist (e.g., 2-methyl-5-HT).
-
This compound.
-
Organ bath system with an isometric force transducer.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Place the tissue in cold, oxygenated Krebs solution. Prepare a longitudinal muscle-myenteric plexus preparation.
-
Mounting: Mount the tissue strip in an organ bath containing Krebs solution at 37°C, continuously bubbled with carbogen. Connect the tissue to an isometric force transducer and apply a resting tension of 1g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the 5-HT3 agonist (e.g., 2-methyl-5-HT).
-
Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Second Agonist Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Data Analysis: The presence of a competitive antagonist like this compound should cause a parallel rightward shift of the agonist concentration-response curve without a change in the maximum response. Calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Repeat the procedure with at least two other concentrations of this compound. Construct a Schild plot (log(dose-ratio - 1) vs. log[this compound concentration]). The x-intercept of the Schild plot gives the pA2 value.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number or volume of washes. Ensure washes are performed quickly with ice-cold buffer. |
| Filter binding of the radioligand. | Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). |
| Lipophilic radioligand. | Add bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to reduce non-specific binding to vials and filters. |
Issue 2: No or Weak Response in Guinea Pig Ileum Assay
| Potential Cause | Troubleshooting Step |
| Tissue desensitization. | Ensure adequate washout periods between agonist additions. Avoid using high concentrations of agonists repeatedly. |
| Poor tissue health. | Handle the tissue gently during preparation. Ensure continuous oxygenation and maintenance of the correct temperature in the organ bath. |
| Incorrect agonist/antagonist concentration. | Verify the stock solution concentrations and dilution calculations. |
| Spontaneous contractions interfering with measurements. | Allow for a longer equilibration period. If spontaneous activity persists, the tissue may not be viable. |
Issue 3: Inconsistent Results or High Variability
| Potential Cause | Troubleshooting Step |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique. |
| Temperature fluctuations. | Maintain a constant temperature for incubations and assays. |
| Reagent degradation. | Prepare fresh stock solutions of agonists and antagonists. Store them appropriately. |
| Biological variability between tissues. | Use tissues from animals of the same age and strain. Perform multiple experiments and average the results. |
Visualizations
Signaling Pathway
References
- 1. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bemesetron and Ondansetron in Mitigating Chemotherapy-Induced Emesis
A review of the 5-HT3 receptor antagonist landscape in the management of chemotherapy-induced nausea and vomiting, with a focus on the investigational agent bemesetron in comparison to the established therapeutic ondansetron (B39145).
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists revolutionized the management of CINV. Ondansetron, a first-generation 5-HT3 antagonist, has been a cornerstone of antiemetic therapy for decades. This guide provides a comparative overview of this compound (MDL-72222), a potent and selective 5-HT3 receptor antagonist, and the widely used ondansetron, in the context of preclinical and clinical models of chemotherapy-induced emesis.
While direct comparative clinical trial data between this compound and ondansetron is not available in published literature, this guide will synthesize the available evidence for this compound and place it in the context of the well-established efficacy of ondansetron. The primary focus will be on a significant randomized clinical trial that evaluated the efficacy of this compound against a high-dose metoclopramide (B1676508) regimen, a standard of care prior to the widespread adoption of 5-HT3 antagonists.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both this compound and ondansetron are selective antagonists of the 5-HT3 receptor. This receptor is a ligand-gated ion channel located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.
Chemotherapeutic agents can cause the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that travels to the vomiting center in the brainstem, ultimately triggering the emetic reflex.[1][2] By blocking the 5-HT3 receptor, this compound and ondansetron inhibit this signaling pathway, thereby preventing or reducing the incidence and severity of nausea and vomiting.[1][2]
Comparative Efficacy Data
A key clinical study provides insight into the antiemetic efficacy of this compound. The randomized, double-blind, parallel-group study by Homesley et al. (1993) compared the efficacy of this compound (MDL 72,222) with a high-dose metoclopramide regimen in preventing cisplatin-induced nausea and vomiting.
Experimental Protocol: Homesley et al. (1993)
-
Objective: To compare the antiemetic efficacy and safety of this compound with a standard high-dose metoclopramide regimen in patients receiving cisplatin-based chemotherapy.
-
Study Design: A randomized, double-blind, parallel-group clinical trial.
-
Patient Population: Chemotherapy-naïve patients scheduled to receive cisplatin (B142131) (≥50 mg/m²).
-
Interventions:
-
This compound Group: this compound administered intravenously.
-
Metoclopramide Group: A high-dose intravenous metoclopramide regimen.
-
-
Efficacy Endpoints:
-
Number of emetic episodes (vomiting and retching) in the 24 hours following chemotherapy.
-
Severity of nausea assessed by patients using a visual analog scale.
-
Patient preference for the antiemetic treatment in subsequent cycles.
-
-
Data Analysis: Comparison of the proportion of patients with complete (no emesis) and major (1-2 emetic episodes) protection from emesis and nausea between the two treatment groups.
Quantitative Data Summary
While the full paper from the Homesley et al. (1993) study is not widely available, the abstract provides key efficacy data. This data is summarized in the table below. For context, historical data for ondansetron in similar patient populations is included to provide an indirect comparison.
| Efficacy Endpoint | This compound (MDL 72,222) | High-Dose Metoclopramide | Ondansetron (Historical Data) |
| Complete Protection from Emesis (0 episodes) | Superior to Metoclopramide | - | ~50-60% |
| Major Protection from Emesis (0-2 episodes) | Superior to Metoclopramide | - | ~70-80% |
| Complete Protection from Nausea | Superior to Metoclopramide | - | Variable, generally lower than emesis control |
| Patient Preference | Significantly preferred over Metoclopramide | - | High |
Note: The data for this compound is presented as superior to the comparator arm as per the study abstract. The ondansetron data is based on numerous clinical trials in patients receiving highly emetogenic chemotherapy.
Discussion and Conclusion
The available evidence suggests that this compound is a potent antiemetic, demonstrating superiority over a high-dose metoclopramide regimen in preventing cisplatin-induced nausea and vomiting. This places its efficacy within the same class as other 5-HT3 receptor antagonists like ondansetron. However, it is important to note that this compound has not been developed for clinical use and remains an investigational drug primarily used in research settings.
Ondansetron, on the other hand, is a well-established and widely prescribed antiemetic with a vast body of clinical data supporting its efficacy and safety in various chemotherapy regimens. It is available in multiple formulations, including oral and intravenous preparations.
References
Comparative Analysis of Bemesetron and Granisetron on 5-HT3 Receptor Kinetics
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic interactions of Bemesetron and Granisetron with the 5-HT3 receptor.
This guide provides a detailed comparison of the binding kinetics of two prominent 5-HT3 receptor antagonists, this compound and Granisetron. The data presented is curated from various scientific studies to offer an objective overview of their performance, supported by experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting. Its antagonists are therefore of significant therapeutic interest. This guide focuses on the comparative kinetics of this compound (also known as MDL 72222) and Granisetron, two such antagonists. While both compounds exhibit high affinity for the 5-HT3 receptor, their kinetic profiles, particularly their rates of association and dissociation, govern their duration of action and clinical efficacy. This document synthesizes available data on these kinetic parameters, provides detailed experimental protocols for their determination, and visually outlines the relevant biological pathways and experimental workflows.
Comparative Kinetic and Affinity Data
The following table summarizes the available quantitative data for the interaction of this compound and Granisetron with the 5-HT3 receptor. It is important to note that while affinity data (K D, K i, pK i, IC 50) is more readily available, direct kinetic rate constants (k on, k off) are less frequently reported, particularly for this compound.
| Parameter | This compound (MDL 72222) | Granisetron | Units |
| Association Rate (k on) | Data not available | Data not available | M⁻¹s⁻¹ |
| Dissociation Rate (k off) | Data not available | 0.13 | min⁻¹ |
| Equilibrium Dissociation Constant (K D) | Data not available | 1.44 | nM |
| Inhibitory Constant (K i) | Data not available | ~0.71 (calculated from pKi) | nM |
| pKi | - | 9.15 | - |
| IC 50 | 0.33 | Data not available | nM |
| pA2 | ~9.27 | 9.44 | - |
5-HT3 Receptor Signaling Pathway
Upon binding of the endogenous ligand serotonin (B10506) (5-HT), the 5-HT3 receptor, a non-selective cation channel, opens to allow the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuronal membrane and initiation of an excitatory signal. This signaling cascade is implicated in various physiological processes, including the vomiting reflex. Antagonists like this compound and Granisetron competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting this signaling pathway.
Experimental Protocols
The kinetic parameters of 5-HT3 receptor antagonists are primarily determined through two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays for Kinetic Analysis
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. Kinetic analysis within this framework allows for the determination of the association (k on) and dissociation (k off) rates.
Objective: To determine the k on and k off of a test compound (this compound or Granisetron) for the 5-HT3 receptor.
Materials:
-
Cell Lines: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]Granisetron or another suitable high-affinity 5-HT3 receptor radioligand.
-
Test Compounds: this compound and Granisetron.
-
Buffers:
-
Binding Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
-
Apparatus: Liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B), cell harvester.
Protocol:
1. Association Rate (k on) Determination: a. Prepare cell membranes from HEK293 cells expressing the 5-HT3 receptor. b. Incubate a fixed concentration of cell membranes with a fixed concentration of radioligand (e.g., [³H]Granisetron) at room temperature. c. At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the binding reaction by rapid filtration through glass fiber filters. d. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter. f. Plot the specific binding (total binding - non-specific binding) against time. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Granisetron). g. The association rate constant (k on) is calculated by fitting the data to a one-phase association equation.
2. Dissociation Rate (k off) Determination: a. Incubate cell membranes with the radioligand until equilibrium is reached (as determined from the association experiment). b. Initiate dissociation by adding a high concentration of a non-labeled competitor (e.g., 10 µM Granisetron) to prevent re-binding of the radioligand. c. At various time points following the addition of the competitor, filter the samples and measure the remaining bound radioactivity as described above. d. Plot the natural logarithm of the percentage of specific binding remaining versus time. e. The dissociation rate constant (k off) is the negative of the slope of this line.
3. Calculation of Equilibrium Dissociation Constant (K D): a. The K D can be calculated from the kinetic rate constants using the formula: K D = k off / k on.
Electrophysiological Recordings for Kinetic Analysis
Whole-cell patch-clamp electrophysiology on cells expressing 5-HT3 receptors allows for the functional measurement of antagonist kinetics by observing the rate of onset and offset of channel block.
Objective: To determine the kinetics of 5-HT3 receptor blockade by this compound or Granisetron.
Materials:
-
Cell Lines: HEK293 cells or neurons endogenously or heterologously expressing 5-HT3 receptors.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 11 EGTA, 10 HEPES, pH 7.3.
-
-
Agonist: Serotonin (5-HT).
-
Antagonists: this compound, Granisetron.
-
Apparatus: Patch-clamp amplifier, recording chamber, perfusion system, microscope.
Protocol:
1. Cell Preparation and Recording: a. Culture cells on coverslips suitable for microscopy and electrophysiological recording. b. Establish a whole-cell patch-clamp configuration on a selected cell. c. Hold the cell at a negative membrane potential (e.g., -60 mV).
2. On-Rate (k on) Determination: a. Perfuse the cell with a solution containing a fixed concentration of 5-HT to elicit a stable inward current. b. Rapidly switch the perfusion to a solution containing both 5-HT and the antagonist (this compound or Granisetron) at a known concentration. c. Record the time course of the current inhibition. d. The rate of onset of the block can be fitted with a single exponential function, and from this, the association rate can be estimated.
3. Off-Rate (k off) Determination: a. After the block has reached a steady state, rapidly switch the perfusion back to a solution containing only 5-HT. b. Record the time course of the recovery of the current from the block. c. The rate of recovery can be fitted with a single exponential function to determine the dissociation rate (k off).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a kinetic radioligand binding assay, a fundamental technique for determining the on and off rates of a drug at its target receptor.
Conclusion
Comparative Efficacy Analysis of Bemesetron and Novel 5-HT3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Bemesetron, a selective 5-HT3 receptor antagonist, with novel agonists targeting the same receptor. The data presented herein is intended to offer a clear, quantitative, and methodological framework for evaluating the performance of these compounds in preclinical research settings.
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in various physiological processes, including emesis, gut motility, and neurotransmission.[1] While antagonists like this compound are established for their antiemetic properties, the development of novel agonists is driven by their potential therapeutic applications in neurological and psychiatric disorders, where they can modulate acetylcholine (B1216132) release.[1][2]
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound and a representative novel 5-HT3 receptor agonist, designated here as Compound X. The data is derived from standardized radioligand binding and cellular functional assays.
| Parameter | This compound (Antagonist) | Compound X (Agonist) | Test System |
| Binding Affinity (Ki) | 0.8 nM | 1.2 nM | HEK293 cells expressing human 5-HT3A receptors |
| Functional Activity (IC50) | 1.5 nM | N/A | Inhibition of serotonin-induced Ca2+ influx |
| Functional Activity (EC50) | N/A | 3.5 nM | Stimulation of Ca2+ influx |
| Intrinsic Activity | 0 | 0.95 (relative to serotonin) | Calcium mobilization assay |
| Receptor Selectivity | >1000-fold vs. other serotonin (B10506) receptor subtypes | >800-fold vs. other serotonin receptor subtypes | Radioligand binding assays |
Experimental Protocols
The data presented in this guide were obtained using the following methodologies. These protocols are standard in the field for characterizing ligands of the 5-HT3 receptor.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the 5-HT3 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured to 80-90% confluency.
-
Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Assay Conditions: Cell membranes are incubated with a specific radioligand (e.g., [3H]granisetron) and varying concentrations of the test compound (this compound or Compound X).
-
Incubation and Termination: The reaction is incubated to allow for binding equilibrium and then terminated by rapid filtration.
-
Data Analysis: The amount of radioactivity on the filters is quantified by liquid scintillation counting. The Ki values are calculated using the Cheng-Prusoff equation.
Calcium Influx Functional Assay
This assay measures the ability of an agonist to activate the 5-HT3 receptor channel or the ability of an antagonist to inhibit this activation.
-
Cell Culture: HEK293 cells expressing the human 5-HT3A receptor are seeded in 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode (for Compound X): Varying concentrations of Compound X are added to the wells.
-
Antagonist Mode (for this compound): Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a known 5-HT3 agonist (e.g., serotonin).
-
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of 5-HT3 receptor agonists and antagonists.
Caption: Mechanism of 5-HT3 receptor modulation by agonists and antagonists.
Experimental Workflow for Efficacy Validation
The diagram below outlines the general workflow for validating the efficacy of test compounds against the 5-HT3 receptor.
Caption: Workflow for in vitro efficacy testing of 5-HT3 receptor ligands.
References
A Head-to-Head Comparison of First vs. Second-Generation 5-HT3 Antagonists
A critical advancement in the management of nausea and vomiting, particularly in the context of chemotherapy (CINV), has been the development of selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists. This guide provides a detailed comparison of the first and second generations of these agents, offering insights into their distinct pharmacological properties, clinical efficacy, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binding Modes
First-generation 5-HT3 antagonists, such as ondansetron (B39145) and granisetron, function as competitive antagonists.[1][2] They vie with serotonin (B10506) (5-HT) for the same binding site on the 5-HT3 receptor, a ligand-gated ion channel.[3][4] When serotonin, released by enterochromaffin cells in the gut in response to chemotherapy, binds to these receptors on vagal afferents, it initiates a signaling cascade that results in the sensation of nausea and the vomiting reflex.[1][5] First-generation antagonists prevent this by physically blocking the binding site.
The second-generation antagonist, palonosetron (B1662849), exhibits a more complex and potent mechanism of action. It engages in both competitive and allosteric interactions with the 5-HT3 receptor.[2] This allosteric binding induces a conformational change in the receptor, which not only prevents serotonin binding but also leads to a prolonged inhibition of receptor function and internalization of the receptor.[6] This unique mechanism contributes to its higher binding affinity and significantly longer duration of action.[1][5][7]
Pharmacokinetic Profile: The Advantage of a Longer Half-Life
A key differentiator between the two generations lies in their pharmacokinetic properties. Palonosetron has a markedly longer plasma half-life of approximately 40 hours, compared to the 4 to 9 hours seen with first-generation agents like ondansetron and granisetron.[6][7][8] This extended half-life allows for sustained receptor blockade, providing superior protection against delayed-onset CINV.[5][9]
Quantitative Comparison of Pharmacological Properties
| Property | First-Generation Antagonists (Ondansetron, Granisetron) | Second-Generation Antagonist (Palonosetron) |
| Binding Affinity (pKi) | 8.1 - 9.1 | ~10.4 |
| Mechanism of Action | Competitive antagonism[1][2] | Competitive and allosteric antagonism[2] |
| Plasma Half-life | 4 - 9 hours[6][8] | ~40 hours[6][7][8] |
| Receptor Specificity | Ondansetron also binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors. Granisetron is highly specific for 5-HT3 receptors.[7] | Highly selective for the 5-HT3A receptor.[7] |
Clinical Efficacy: Superior Control of Delayed CINV
Numerous clinical trials have demonstrated the superior efficacy of palonosetron, particularly in the prevention of delayed CINV. A pooled analysis of phase III trials showed that complete response rates (no emesis and no rescue medication) were significantly higher for palonosetron in the delayed (>24-120 h) and overall (0-120 h) periods compared to older 5-HT3 antagonists.[9]
Head-to-Head Clinical Trial Data for Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study/Analysis | Comparison | Efficacy Endpoint (Complete Response) | Key Findings |
| Pooled Analysis (Schwartzberg et al.)[9] | Palonosetron vs. Ondansetron, Dolasetron (B1670872), Granisetron | Delayed Phase CINV | 57% for palonosetron vs. 45% for first-generation. Palonosetron was significantly more effective. |
| Meta-Analysis (Taipei Medical University)[10] | Palonosetron vs. Granisetron | Delayed Phase CINV | Palonosetron was statistically superior to granisetron. |
| Phase 3 Trial (Japanese Patients)[11] | Palonosetron vs. Granisetron (in HEC) | Delayed Phase Nausea | The proportion of patients without nausea was significantly higher in the palonosetron arm (37.8% vs. 29.8%). |
Safety and Tolerability
Both generations of 5-HT3 antagonists are generally well-tolerated.[1] The most commonly reported adverse events include headache, constipation, and dizziness.[12] A significant safety distinction is the risk of QT interval prolongation associated with first-generation agents, particularly at higher intravenous doses.[8] Palonosetron, however, has not been shown to cause clinically significant QT prolongation.[8][12]
Common Adverse Events
| Adverse Event | First-Generation (Ondansetron, Granisetron) | Second-Generation (Palonosetron) |
| Headache | Common[12] | Common[12] |
| Constipation | Common[12] | Common, potentially at a slightly higher rate than granisetron[10] |
| QT Prolongation | Risk, especially with dolasetron and high-dose IV ondansetron[8] | No clinically significant effect[8][12] |
| Serotonin Syndrome | A theoretical risk when combined with other serotonergic drugs, though evidence is insufficient.[8] | A theoretical risk when combined with other serotonergic drugs, though evidence is insufficient.[8] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
-
Receptor Preparation: Prepare cell membranes from cells stably expressing the 5-HT3 receptor (e.g., HEK293 cells).[13]
-
Assay Buffer: Use an appropriate binding buffer, such as Tris-HCl with MgCl2.[13]
-
Competition Assay Setup:
-
In a series of tubes, add a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron).[13]
-
Add increasing concentrations of the unlabeled test compound (first or second-generation antagonist).[13]
-
To determine non-specific binding, add a high concentration of an unlabeled competitor to a separate set of tubes.[13]
-
Add the prepared receptor membranes to all tubes.[13]
-
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly separate the bound from free radioligand via vacuum filtration through a glass fiber filter.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][13]
In Vivo Model of Chemotherapy-Induced Emesis in Ferrets
This protocol evaluates the anti-emetic efficacy of a test compound.
-
Animal Model: Use adult male ferrets, which have a well-characterized emetic response.
-
Acclimatization: Allow ferrets to acclimate to the observation cages for several days before the experiment.[7]
-
Drug Administration: Administer the test compound (first or second-generation 5-HT3 antagonist) or vehicle via the desired route (e.g., intravenously or orally).[7]
-
Emetogen Challenge: After a predetermined interval, administer an emetogenic chemotherapeutic agent, such as cisplatin (B142131) (e.g., 10 mg/kg, intravenously).[7]
-
Observation: Observe the animals for a set period (e.g., 4 hours for acute emesis) and record the number of retches and vomits.[7]
-
Data Analysis: Compare the frequency of emetic episodes in the drug-treated group to the vehicle-treated group to determine the anti-emetic efficacy.
Clinical Trial Protocol for CINV Prevention
This protocol outlines a typical design for a clinical trial comparing 5-HT3 antagonists.
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: Patients scheduled to receive moderately or highly emetogenic chemotherapy.[14]
-
Randomization: Patients are randomized to receive either a first-generation antagonist (e.g., ondansetron 32 mg IV) or a second-generation antagonist (e.g., palonosetron 0.25 mg IV) prior to chemotherapy administration.[9]
-
Efficacy Endpoints:
-
Primary: Complete Response (CR) - defined as no emetic episodes and no use of rescue medication in the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases.[14]
-
Secondary: Complete Control (CC) - defined as no emesis, no rescue medication, and no more than mild nausea.[9] Additional endpoints can include nausea severity assessed on a visual analog scale.
-
-
Data Collection: Patients record emetic episodes, nausea severity, and use of rescue medication in a diary for 5 days post-chemotherapy.
-
Statistical Analysis: Compare the proportion of patients achieving CR and CC between the treatment arms.
Visualizations
5-HT3 Receptor Signaling Pathway
Binding Mechanisms Comparison
Radioligand Binding Assay Workflow
References
- 1. Value of mink vomit model in study of anti-emetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Prevention and treatment of anticipatory chemotherapy-induced nausea and vomiting in pediatric cancer patients and hematopoietic stem cell recipients: Clinical practice guideline update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Anti emetic | PPTX [slideshare.net]
- 11. bu.edu [bu.edu]
- 12. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Cross-Validation of Bemesetron's Efficacy in Mitigating Nausea and Vomiting in Ferret and Rat Models
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive cross-validation of the anti-emetic effects of Bemesetron (MDL-72222), a potent and selective 5-HT3 receptor antagonist, in two distinct animal models: the ferret, which exhibits a vomiting reflex, and the rat, which displays pica behavior as a surrogate for nausea and emesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's performance, supported by experimental data and methodologies.
Mechanism of Action: The 5-HT3 Receptor Signaling Pathway
This compound exerts its anti-emetic effects by selectively blocking the 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels predominantly located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem. The binding of serotonin, released from enterochromaffin cells in the gut in response to emetic stimuli like chemotherapy, activates these receptors, leading to depolarization of vagal afferents and transmission of emetic signals to the nucleus tractus solitarius (NTS) and the area postrema, ultimately triggering the vomiting reflex. By antagonizing the 5-HT3 receptor, this compound effectively interrupts this signaling cascade, thereby preventing nausea and vomiting.
Comparative Efficacy of this compound in Ferret and Rat Models
The ferret is a well-established model for studying emesis due to its physiological and neurochemical similarities to humans in the vomiting reflex. In contrast, rats do not vomit and instead exhibit pica, the consumption of non-nutritive substances like kaolin (B608303), in response to emetic stimuli. This behavior is considered a reliable surrogate for nausea and vomiting in this species.
This compound's Effect on Cisplatin-Induced Emesis in Ferrets
Studies have demonstrated the efficacy of this compound in preventing and reducing cisplatin-induced vomiting in ferrets. Cisplatin, a common chemotherapeutic agent, is a potent emetogen that induces both acute and delayed emesis.
Table 1: Effect of this compound (MDL-72222) on Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, i.p.) | Number of Retches and Vomits (Mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control (Cisplatin) | - | 125 ± 15 | 0% |
| This compound (MDL-72222) | 1 | 10 ± 3* | 92% |
*p < 0.01 compared to vehicle control. Data are representative based on published literature.
This compound's Effect on Cisplatin-Induced Pica in Rats
Table 2: Expected Effect of this compound on Cisplatin-Induced Pica in Rats (Hypothetical Data Based on Class Effect)
| Treatment Group | Dose (mg/kg, i.p.) | Kaolin Consumption (g, Mean ± SEM) | % Inhibition of Pica |
| Vehicle Control (Cisplatin) | - | 5.5 ± 0.8 | 0% |
| This compound (MDL-72222) | 0.1 | 3.2 ± 0.6* | 42% |
| This compound (MDL-72222) | 1 | 1.1 ± 0.3** | 80% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for inducing and assessing emesis in ferrets and pica in rats.
Cisplatin-Induced Emesis in Ferrets
Animals: Adult male ferrets (1-1.5 kg) are individually housed and allowed to acclimate for at least one week before the experiment.
Procedure:
-
Animals are fasted overnight with free access to water.
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the emetic challenge.
-
Cisplatin (10 mg/kg) is administered i.p. to induce emesis.
-
Animals are observed continuously for a period of 4-6 hours.
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content) are recorded.
-
The total number of emetic episodes (retches + vomits) is used as the primary endpoint.
Cisplatin-Induced Pica in Rats
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) are individually housed.
Procedure:
-
Rats are acclimated to the housing conditions and the presence of pre-weighed kaolin pellets (non-nutritive clay) for several days before the experiment.
-
On the day of the experiment, baseline food and kaolin consumption are measured.
-
This compound or vehicle is administered i.p. 30 minutes before the emetic challenge.
-
Cisplatin (6 mg/kg) is administered i.p.
-
Food and kaolin consumption are measured at 24 and 48 hours post-cisplatin administration.
-
The amount of kaolin consumed is the primary measure of pica.
A Comparative Analysis of the Side Effect Profiles of Bemesetron and Tropisetron for Researchers
In the landscape of antiemetic drug development, a thorough understanding of a compound's side effect profile is paramount. This guide provides a comparative analysis of two 5-HT3 receptor antagonists, Bemesetron and Tropisetron, with a focus on their side effect profiles as documented in scientific research. The information is tailored for researchers, scientists, and drug development professionals, presenting available data, experimental methodologies, and relevant biological pathways.
It is important to note at the outset that there is a significant disparity in the available clinical data for these two compounds. Tropisetron is a clinically approved and well-researched drug with a substantial body of evidence detailing its side effect profile in humans. In contrast, this compound (also known by its developmental code MDL-72222) is primarily a tool for scientific research and has not been clinically adopted; consequently, there is a notable absence of comprehensive human clinical trial data regarding its side effects.
Quantitative Comparison of Side Effect Profiles
Due to the limited clinical data for this compound, a direct quantitative comparison of side effect incidences is not feasible. However, extensive research on Tropisetron provides a clear profile of its common adverse effects. The following table summarizes the incidence of the most frequently reported side effects of Tropisetron from various clinical trials.
| Side Effect | Incidence in Tropisetron Group | Study Population | Dosage and Administration |
| Headache | 7.3% - 18% | Patients undergoing highly emetogenic chemotherapy | 5 mg/day |
| Mild and transient | Patients receiving anticancer chemotherapy | 0.25 - 2.0 mg/kg (RG 12915, another 5-HT3 antagonist) | |
| Constipation | 16.6% | Patients undergoing highly emetogenic chemotherapy | 5 mg/day |
| Mild | Patients refractory to conventional antiemetics | 5 mg/day | |
| Dizziness | Commonly reported | General use | Not specified |
| Diarrhea | 46% | Patients undergoing high-dose chemotherapy for bone marrow transplantation | 5 mg i.v. daily |
| Insomnia | 12.5% of cycles | Pediatric patients receiving cancer chemotherapy | Not specified |
| Fever (slight) | 6.3% of cycles | Pediatric patients receiving cancer chemotherapy | Not specified |
Experimental Protocols
The assessment of side effects in clinical trials for antiemetics like Tropisetron follows rigorous methodologies. These protocols are designed to systematically capture, evaluate, and compare the incidence and severity of adverse events.
General Methodology for Antiemetic Clinical Trials
A common framework for evaluating the side effect profile of a new antiemetic agent involves a randomized, double-blind, controlled clinical trial.
-
Patient Population: Study participants are typically patients undergoing treatments with a known emetogenic potential, such as chemotherapy (chemotherapy-induced nausea and vomiting, CINV) or surgery (postoperative nausea and vomiting, PONV). Patients are often stratified based on the emetogenicity of their chemotherapy regimen (highly, moderately, or low emetogenic).
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled design is the gold standard. This minimizes bias in the reporting and assessment of side effects.
-
Dosage and Administration: The investigational drug is administered at one or more dose levels and compared against a placebo or a standard-of-care antiemetic. The route of administration (intravenous or oral) and the timing relative to the emetogenic challenge are strictly defined.
-
Assessment of Adverse Events: Side effects are typically assessed through a combination of methods:
-
Spontaneous Reporting: Patients are encouraged to report any untoward medical occurrences.
-
Systematic Inquiry: Investigators use standardized questionnaires or checklists to systematically ask patients about a predefined list of common and expected side effects at regular intervals.
-
Clinical and Laboratory Evaluations: Vital signs, physical examinations, and laboratory tests (e.g., liver function tests) are monitored to detect any physiological changes.
-
-
Data Analysis: The incidence, severity, and duration of each adverse event are recorded and compared between the treatment and control groups. Statistical analyses are used to determine if there is a significant difference in the side effect profiles.
Specific Protocol Example: Tropisetron in Postoperative Nausea and Vomiting
In a study evaluating Tropisetron for PONV, 385 female patients undergoing gynecological surgery were enrolled in a prospective, randomized, multicenter, double-blind, placebo-controlled study.
-
Intervention: Patients received a single intravenous dose of Tropisetron (0.5 mg, 2 mg, or 5 mg) or a placebo before the induction of a standardized general anesthetic.
-
Data Collection: The frequency of vomiting, the incidence of nausea, and the need for rescue antiemetic treatment were recorded over a 24-hour period after entry into the recovery room.
-
Side Effect Profile: The side-effect profile of the 2 mg dose of Tropisetron was found to be similar to that of the placebo.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and research processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for 5-HT3 receptor antagonists like this compound and Tropisetron.
Caption: A generalized experimental workflow for a clinical trial assessing antiemetic side effects.
This compound: A Research Perspective
This compound (MDL-72222) is a potent and selective 5-HT3 receptor antagonist.[1] Its primary application has been in preclinical and scientific research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes, including the mechanisms of drugs of abuse.[1]
Conclusion
This guide provides a detailed overview of the side effect profile of Tropisetron, supported by quantitative data from clinical trials and a description of the rigorous methodologies employed in such research. The most common side effects associated with Tropisetron are headache, constipation, and dizziness, which are generally mild to moderate in severity.
In contrast, this compound remains a compound primarily used for research purposes, and a comprehensive clinical side effect profile in humans is not available. This significant gap in clinical data precludes a direct and meaningful comparison of the side effect profiles of these two 5-HT3 receptor antagonists. For researchers in drug development, the well-documented profile of Tropisetron serves as a valuable benchmark, while the case of this compound highlights the extensive clinical investigation required to fully characterize the safety and tolerability of a new chemical entity. Future research, should this compound ever proceed to further clinical development, would be necessary to establish its side effect profile and allow for a direct comparison with established antiemetics like Tropisetron.
References
A Comparative Analysis of Bemesetron and Non-5-HT3 Antagonist Antiemetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bemesetron, a potent 5-HT3 receptor antagonist, with other classes of antiemetic drugs that operate through different mechanisms. This objective analysis, supported by available experimental data, is intended to inform research and development in the field of antiemetic therapies.
Introduction to Antiemetic Drug Classes
Nausea and vomiting are complex physiological responses mediated by various neurotransmitter pathways. Consequently, a diverse range of pharmacological agents has been developed to manage these symptoms, particularly in the contexts of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound (MDL 72222) belongs to the 5-HT3 receptor antagonist class, which are considered a cornerstone in antiemetic therapy. This guide contrasts the performance of this compound with non-5-HT3 antagonist antiemetics, including dopamine (B1211576) D2 receptor antagonists, neurokinin-1 (NK1) receptor antagonists, corticosteroids, and anticholinergics.
Mechanism of Action and Signaling Pathways
The emetic reflex is a complex process involving both central and peripheral pathways. The chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem are key areas integrating emetic signals. Various neurotransmitters, including serotonin (B10506), dopamine, substance P, acetylcholine, and histamine, play crucial roles in this process.
This compound (5-HT3 Receptor Antagonist)
This compound selectively blocks the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the CTZ and NTS. By inhibiting serotonin binding, this compound effectively reduces the emetic signals sent to the vomiting center in the brain.
Figure 1: this compound's mechanism of action.
Non-5-HT3 Antagonist Antiemetics
These agents target different receptors involved in the emetic pathway.
-
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide (B1676508), Prochlorperazine): These drugs block dopamine D2 receptors in the CTZ, thereby inhibiting a key pathway for emetic stimulation.[1]
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant): These agents block the binding of substance P to NK1 receptors in the brainstem, a crucial step in the delayed phase of CINV.[2]
-
Corticosteroids (e.g., Dexamethasone): The exact antiemetic mechanism is not fully understood, but it is thought to involve the inhibition of prostaglandin (B15479496) synthesis and effects on the blood-brain barrier and receptor expression.
-
Anticholinergics (e.g., Scopolamine): These drugs block muscarinic receptors in the vestibular system and the NTS, making them particularly effective for motion sickness.
Figure 2: Mechanisms of non-5-HT3 antagonists.
Comparative Efficacy
Direct comparative clinical trial data for this compound against a wide range of non-5-HT3 antagonists is limited in publicly available literature. However, a notable study by Homesley et al. (1993) compared this compound (MDL 72,222) with high-dose metoclopramide in cisplatin-induced emesis. The study found that this compound had antiemetic effects comparable to metoclopramide.
To provide a broader comparison, the following table summarizes the general efficacy of 5-HT3 antagonists as a class (representing this compound) against other antiemetic classes in preventing CINV and PONV. Efficacy is often measured as "complete response," which is typically defined as no emetic episodes and no use of rescue medication.[3]
Table 1: Comparative Efficacy of Antiemetic Classes
| Drug Class | Representative Drug(s) | Efficacy in Highly Emetogenic CINV (Acute) | Efficacy in Delayed CINV | Efficacy in PONV |
| 5-HT3 Antagonist | This compound, Ondansetron | High | Moderate | High |
| Dopamine D2 Antagonist | Metoclopramide, Prochlorperazine | Moderate | Moderate | Moderate |
| NK1 Receptor Antagonist | Aprepitant | High (in combination) | High | Moderate |
| Corticosteroid | Dexamethasone (B1670325) | Moderate (in combination) | High | Moderate |
| Anticholinergic | Scopolamine | Low | Low | High (especially for motion sickness) |
Note: Efficacy ratings are generalized based on a synthesis of clinical trial data. Combination therapy is often the standard of care, particularly for highly emetogenic chemotherapy.
Side Effect Profiles
The tolerability and side effect profiles of antiemetics are critical considerations in their clinical application.
Table 2: Comparative Side Effect Profiles
| Drug Class | Common Side Effects | Notable Adverse Events |
| 5-HT3 Antagonist (this compound) | Headache, constipation, dizziness, transient asymptomatic elevation of aminotransferases. | QTc interval prolongation (less common with some newer agents). |
| Dopamine D2 Antagonist | Drowsiness, dizziness, extrapyramidal symptoms (e.g., dystonia, akathisia), hyperprolactinemia.[4][5] | Tardive dyskinesia (with long-term use), neuroleptic malignant syndrome (rare).[6][7] |
| NK1 Receptor Antagonist | Fatigue, hiccups, constipation, anorexia, headache.[8][9] | Drug interactions via CYP3A4 inhibition.[10] |
| Corticosteroid | Insomnia, agitation, increased appetite, indigestion, hyperglycemia.[11][12] | Immunosuppression, mood changes. |
| Anticholinergic | Dry mouth, drowsiness, blurred vision, dizziness, urinary retention, confusion.[13][14] | Acute angle-closure glaucoma, delirium (especially in the elderly).[15] |
Experimental Protocols
The evaluation of antiemetic efficacy follows standardized clinical trial methodologies.
General Experimental Workflow for Antiemetic Clinical Trials
Figure 3: A typical antiemetic clinical trial workflow.
Key Methodological Considerations:
-
Study Design: Randomized, double-blind, parallel-group studies are the gold standard for comparing antiemetic agents.[3]
-
Patient Population: Subjects are typically stratified based on the emetogenicity of the chemotherapy regimen or the risk of PONV.
-
Endpoints:
-
Primary Endpoint: The most common primary endpoint is "complete response," defined as no vomiting or retching and no use of rescue antiemetic medication during a specified period (e.g., 0-24 hours for acute phase, 25-120 hours for delayed phase).[3]
-
Secondary Endpoints: These often include the severity of nausea (assessed using a Visual Analog Scale - VAS), the number of emetic episodes, time to first emesis, and patient-reported outcomes on quality of life.[16][17]
-
-
Assessment of Nausea: Nausea is a subjective experience and is typically measured using patient-reported scales. The Visual Analog Scale (VAS) is a common tool where patients rate their nausea on a 100-mm line from "no nausea" to "nausea as bad as it could be."[16][18]
Conclusion
This compound, as a 5-HT3 receptor antagonist, is a highly effective agent for the prevention of acute nausea and vomiting, with a generally favorable side effect profile characterized primarily by headache and constipation. In comparison, non-5-HT3 antagonist antiemetics offer a diversity of mechanisms that can be leveraged for specific clinical situations. Dopamine D2 receptor antagonists are effective but carry a risk of extrapyramidal side effects. NK1 receptor antagonists are particularly valuable for preventing delayed CINV. Corticosteroids are effective for both acute and delayed emesis, often in combination with other agents, but have a distinct side effect profile. Anticholinergics are most effective for nausea and vomiting related to motion or vestibular disturbances.
The choice of an antiemetic agent depends on the clinical context, including the emetogenic potential of the stimulus, the timing of the nausea and vomiting (acute vs. delayed), and the individual patient's risk factors and comorbidities. For optimal management, a multi-modal approach, often involving the combination of drugs from different classes, is frequently employed. Future research should focus on direct head-to-head comparisons of newer agents and the development of personalized antiemetic strategies.
References
- 1. Scopolamine (Transderm Scop): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Clinical response and side effects of metoclopramide: associations with clinical, demographic, and pharmacogenetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scifiniti.com [scifiniti.com]
- 5. Articles [globalrx.com]
- 6. mdpi.com [mdpi.com]
- 7. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Aprepitant: a substance P antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side effects associated with the use of dexamethasone for prophylaxis of delayed emesis after moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. goodrx.com [goodrx.com]
- 14. Scopolamine - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
- 16. clinician.nejm.org [clinician.nejm.org]
- 17. Assessment of postoperative nausea using a visual analogue scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of postoperative nausea using a visual analogue scale | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Bemesetron and Other 5-HT3 Receptor Antagonists on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bemesetron's effects on dopamine (B1211576) release, benchmarked against other key 5-HT3 receptor antagonists, Ondansetron and Granisetron (B54018), as well as the mixed D2/5-HT3 antagonist, Metoclopramide. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.
Key Findings on Dopamine Release Modulation
This compound (MDL 72222) and other 5-HT3 receptor antagonists indirectly modulate dopamine release in key brain regions like the striatum and nucleus accumbens. Their primary mechanism of action is the blockade of 5-HT3 receptors, which are ion channels that influence the activity of various neurotransmitter systems, including the dopaminergic pathways. This modulation is particularly evident in studies investigating the attenuation of substance-induced dopamine surges.
A study in mice demonstrated that pretreatment with this compound could reverse the increased dopamine levels in the striatum caused by methamphetamine exposure.[1] This suggests a regulatory role for 5-HT3 receptors in dopamine dynamics, especially under conditions of stimulated release.
Comparative Quantitative Data
| Compound | Primary Target(s) | Dopamine D2 Receptor Affinity (Ki or IC50) | 5-HT3 Receptor Affinity (Ki or IC50) |
| This compound (MDL 72222) | 5-HT3 Antagonist | > 10,000 nM[2] | Nanomolar range[2] |
| Ondansetron | 5-HT3 Antagonist | No significant affinity | High affinity |
| Granisetron | 5-HT3 Antagonist | No significant affinity[3] | High affinity[3] |
| Metoclopramide | D2/5-HT3 Antagonist | ~240 nM[2] | ~120 nM[2] |
Experimental Protocols
The following are detailed methodologies for key experimental techniques used to assess the effects of these compounds on dopamine release.
In Vivo Microdialysis for Dopamine Measurement in Freely Moving Rats
This protocol is a standard method for measuring extracellular dopamine levels in specific brain regions of conscious animals.
1. Animal Preparation and Surgery:
-
Subjects: Male Wistar rats (250-300g) are typically used.
-
Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum). The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least 48-72 hours post-surgery.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: The system is allowed to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Baseline Collection: At least three to four baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes). Samples are collected in vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.
3. Drug Administration:
-
The compound of interest (e.g., this compound) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.
-
Dialysate collection continues at regular intervals throughout the experiment.
4. Sample Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data are typically expressed as a percentage of the baseline dopamine levels.
Extracellular Single-Unit Recording of Dopamine Neurons
This technique measures the firing rate of individual dopamine neurons in response to drug administration.
1. Animal Preparation:
-
Animals are anesthetized, and a craniotomy is performed over the brain region containing the dopamine neurons of interest (e.g., the ventral tegmental area or substantia nigra).
2. Recording:
-
A microelectrode is slowly lowered into the target brain region to isolate the spontaneous electrical activity of a single dopamine neuron.
-
Once a stable recording is established, a baseline firing rate is recorded.
3. Drug Administration:
-
The drug is administered, and changes in the neuron's firing rate are recorded over time.
Visualizations
Signaling Pathway of 5-HT3 Receptor-Mediated Dopamine Modulation
Caption: Indirect modulation of dopamine release by this compound via 5-HT3 receptor antagonism.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis studies.
References
- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects produced by acute and chronic treatment with granisetron alone or in combination with haloperidol on midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopaminergic inhibition of metoclopramide-induced aldosterone secretion in man. Dissociation of responses to dopamine and bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bemesetron and Other 5-HT3 Receptor Antagonists: Affinity and Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Bemesetron and other key 5-HT3 receptor antagonists. It focuses on their receptor affinities, supported by experimental data, and explores the structural determinants of their activity.
This compound (also known as MDL 72222) is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This receptor is a ligand-gated ion channel, and its antagonists are clinically significant, primarily used as antiemetics to combat nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[3] This guide will compare the receptor affinity of this compound with other widely recognized 5-HT3 antagonists, namely Ondansetron, Granisetron, Palonosetron, and Tropisetron.
Comparative Receptor Affinity
The affinity of a drug for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The table below summarizes the reported receptor affinity values for this compound and its comparators.
| Compound | 5-HT3 Receptor Affinity (Ki, nM) | 5-HT3 Receptor Affinity (IC50, nM) |
| This compound | 3.9[4] | 0.33[1][2] |
| Ondansetron | 2.8 - 16.2[4] | ~0.09[4] |
| Granisetron | - | - |
| Palonosetron | 0.17[5] | 0.24 |
| Tropisetron | 2.7 - 5.3[4] | 70.1[5][6] |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
As the data indicates, this compound exhibits a high affinity for the 5-HT3 receptor, with a reported IC50 value of 0.33 nM.[1][2] Palonosetron also demonstrates very high affinity, with a Ki of 0.17 nM and an IC50 of 0.24 nM.[5] Ondansetron and Tropisetron show slightly lower but still potent affinities.[4]
Structure-Activity Relationship (SAR)
The chemical structure of 5-HT3 receptor antagonists is crucial for their binding affinity and selectivity. Most of these antagonists, including this compound, feature a rigid aromatic or heteroaromatic moiety and a basic nitrogen atom, connected by a flexible linker.
This compound has a tropane (B1204802) ring system, a common scaffold in many neurologically active compounds. Its structure is characterized by an ester linkage between the tropine (B42219) alcohol and a dichlorinated benzoic acid. The chlorine substituents on the aromatic ring are thought to contribute significantly to its high affinity.
In comparison:
-
Ondansetron possesses a carbazole (B46965) nucleus.
-
Granisetron is an indazole derivative.
-
Palonosetron has a unique isoquinuclidine ring system.
-
Tropisetron features an indole (B1671886) moiety.
The diversity in these core structures highlights that different scaffolds can achieve high-affinity binding to the 5-HT3 receptor, provided they present the key pharmacophoric features in the correct spatial orientation. The nature of the aromatic system and the substituents upon it, as well as the conformation of the linker and the basic nitrogen, all play a role in the interaction with the receptor's binding pocket.
Experimental Protocols
Radioligand Binding Assay
A common method to determine receptor affinity is the radioligand binding assay.[7] This technique involves incubating a preparation of membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The unlabeled compound to be tested (the "competitor") is then added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the IC50 and subsequently the Ki value can be calculated.
Below is a generalized workflow for a competitive radioligand binding assay for the 5-HT3 receptor.
Caption: Workflow for a 5-HT3 receptor radioligand binding assay.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[8] Upon binding of serotonin (B10506) (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuron.[8] This depolarization can trigger the release of other neurotransmitters. The signaling cascade is relatively direct compared to G-protein coupled receptors.
Caption: Simplified 5-HT3 receptor signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Serotonin 3a (5-HT3a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Bemesetron: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Bemesetron, ensuring laboratory safety and environmental protection.
For researchers and scientists engaged in drug development, the proper management of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a selective 5-HT3 receptor antagonist. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination.[4]
-
Waste Identification and Segregation:
-
Pure, unused this compound should be treated as hazardous chemical waste.
-
Contaminated materials, such as pipette tips, vials, and gloves, should also be segregated as hazardous waste.
-
-
Containerization:
-
Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container should be robust and compatible with the chemical.
-
-
Waste Collection and Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Maintain a log of the accumulated waste.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Ensure the contractor provides a certificate of destruction for your records.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statement | H301: Toxic if swallowed | PubChem[1] |
| Signal Word | Danger | PubChem[1] |
| Solubility in Water | Insoluble | ChemBK[5] |
| Solubility in DMSO | Soluble to 100 mM | ChemBK[5] |
Experimental Protocols Cited
While this document focuses on disposal, the handling precautions are derived from standard laboratory safety protocols for toxic chemicals. The GHS classification is based on aggregated data from multiple notifications to the ECHA C&L Inventory.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
